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  • Product: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
  • CAS: 1260771-98-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary In modern drug discovery, the architectural complexity of small-molecule therapeutics increasingly relies on orthogonally protected, multifunctional building blocks. tert-Butyl (5-(hydroxymethyl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural complexity of small-molecule therapeutics increasingly relies on orthogonally protected, multifunctional building blocks. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a highly versatile intermediate characterized by a pyridine core, a Boc-protected amine, and a primary hydroxymethyl group. This trifunctional nature makes it an indispensable scaffold in the synthesis of complex, sp3-rich pharmacophores, most notably in the development of epigenetic modulators such as Nuclear Receptor Binding SET Domain Protein 2 (NSD2) inhibitors [1, 2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental methodologies for its synthesis and downstream application.

Physicochemical Profiling & Structural Analysis

Understanding the foundational properties of a building block is critical for predicting its behavior in multi-step synthetic sequences. The presence of the tert-butyloxycarbonyl (Boc) group provides robust steric shielding and electron-withdrawing stabilization to the exocyclic amine, while the hydroxymethyl moiety serves as a prime handle for subsequent functionalization (e.g., halogenation, oxidation, or etherification).

Quantitative Data Summary

The following table summarizes the core physicochemical identifiers and metrics for the compound [1]:

PropertyValue / Description
IUPAC Name tert-butyl N-[5-(hydroxymethyl)-3-pyridinyl]carbamate
CAS Number 1260771-98-9
Molecular Weight 224.26 g/mol
Molecular Formula C₁₁H₁₆N₂O₃
Monoisotopic Mass 224.116 Da
Hydrogen Bond Donors 2 (Carbamate NH, Hydroxyl OH)
Topological Polar Surface Area (TPSA) 71.5 Ų
XLogP3-AA 0.5

Mechanistic Pathways & Synthetic Utility

As a Senior Application Scientist, it is vital to look beyond the reagents and understand the causality of the reaction conditions. The synthesis and subsequent utilization of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate rely on precise chemoselectivity.

Upstream Synthesis: Chemoselective Ester Reduction

The compound is typically synthesized from ethyl 5-((tert-butoxycarbonyl)amino)nicotinate. The transformation requires the reduction of the ethyl ester to a primary alcohol using Lithium Aluminum Hydride (LAH). While LAH is a highly reactive hydride donor capable of cleaving carbamate protecting groups, executing the reaction at strictly 0 °C in anhydrous THF kinetically favors the reduction of the highly electrophilic ester carbonyl over the sterically hindered and resonance-stabilized Boc group [2].

Downstream Application: Aromatic Hydrogenation

To utilize this building block for sp3-rich drug scaffolds (such as piperidine derivatives for anti-cancer agents), the aromatic pyridine ring must be reduced. This is achieved using Platinum dioxide (PtO₂, Adam's catalyst) under high-pressure hydrogen (50 psi). The addition of acetic acid (AcOH) is a critical mechanistic choice: it protonates the pyridine nitrogen, disrupting the aromatic resonance and significantly accelerating the hydrogenation process to yield the piperidine analog [2].

G A Ethyl 5-((tert-butoxycarbonyl) amino)nicotinate B tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate MW: 224.26 | CAS: 1260771-98-9 A->B LAH, THF, 0°C (Chemoselective Reduction) C tert-Butyl (5-(hydroxymethyl) piperidin-3-yl)carbamate B->C PtO2, H2 (50 psi) AcOH/EtOH, 50°C (Aromatic Hydrogenation)

Synthetic pathway of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered to be self-validating systems, ensuring reproducibility and high yield in a drug development setting.

Protocol 1: Synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Objective: Chemoselective reduction of the nicotinate ester.

  • Preparation: To a rigorously dried flask under N₂ atmosphere, add Lithium Aluminum Hydride (LAH) (1.6 equivalents) suspended in anhydrous THF (4 volumes). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl 5-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq.) in anhydrous THF (4 volumes). Add this solution dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature strictly at or below 0 °C to prevent Boc-deprotection.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via LC-MS.

  • Fieser Quench (Critical Step): To safely destroy excess LAH and prevent the formation of intractable aluminum emulsions, sequentially and carefully add: water ( x mL, where x = grams of LAH used), followed by 10% aqueous NaOH ( x mL), and finally water ( 3x mL).

  • Isolation: Stir vigorously until granular white aluminum salts precipitate. Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo. Purify via flash chromatography (EtOAc/Petroleum Ether = 0-100%) to yield the title compound [2].

Protocol 2: Downstream Hydrogenation to Piperidine Scaffold

Objective: Complete reduction of the pyridine ring to generate a 3,5-disubstituted piperidine.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq.) in Ethanol (30 volumes).

  • Catalyst & Activation: Add PtO₂ (30% w/w relative to substrate) and Acetic Acid (AcOH) (0.3 volumes). Note: The AcOH is mandatory to protonate the basic pyridine nitrogen, facilitating the disruption of aromaticity.

  • Hydrogenation: Purge the vessel with N₂, then pressurize with H₂ gas to 50 psi. Heat the reaction to 50 °C and stir vigorously for 7 days. The extended duration is required due to the steric bulk of the Boc group hindering catalyst surface binding.

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through Celite to remove the platinum catalyst (Caution: Pyrophoric when dry). Concentrate the filtrate to dryness to yield the piperidine intermediate [2].

Analytical Characterization Standards

To validate the integrity of the synthesized tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate, the following analytical benchmarks must be met. The ¹H NMR spectrum clearly validates the preservation of the Boc group and the successful reduction of the ester to the primary alcohol [2]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.33 (d, J = 2.4 Hz, 1H) – Pyridine aromatic proton

    • δ 8.22 (d, J = 1.6 Hz, 1H) – Pyridine aromatic proton

    • δ 8.01 (s, 1H) – Isolated pyridine aromatic proton

    • δ 7.23 (brs, 1H) – Carbamate NH

    • δ 4.69 (s, 2H) – Hydroxymethyl CH₂

    • δ 1.53 (s, 9H) – Boc tert-butyl protons

  • LC-MS: Expected mass[M+H]⁺ m/z≈225.1 .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66545385, tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate" PubChem. URL:[Link]

  • Vertex Pharmaceuticals Incorporated. "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents" WIPO (PCT) WO2021028854A1, 2021.
Exploratory

Structural Elucidation and NMR Characterization of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (PubChem CID: 66545385) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmacophores, including nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (PubChem CID: 66545385) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmacophores, including nuclear SET domain-containing protein 2 (NSD2) inhibitors [1]. The molecule features a pyridine core functionalized with a Boc-protected amine and a hydroxymethyl handle, offering orthogonal reactivity for downstream cross-coupling and etherification reactions.

This technical guide provides an authoritative breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By synthesizing empirical literature data with predictive additivity frameworks, this whitepaper delivers a self-validating analytical protocol designed for Senior Application Scientists and drug development professionals.

Synthetic Context and Workflow

Understanding the synthetic origin of a sample is critical for anticipating potential impurities (e.g., residual solvents, unreacted starting materials) during NMR interpretation. The target compound is typically synthesized via the reduction of ethyl 5-((tert-butoxycarbonyl)amino)nicotinate using Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF) at 0 °C[1].

SynthesisNMR A Ethyl 5-((tert-butoxycarbonyl) amino)nicotinate B Reduction (LAH, THF, 0°C) A->B Step 1 C tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate B->C Yield target D 1H & 13C NMR Characterization C->D QC & Validation

Synthesis and NMR validation workflow for tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in CDCl 3​ presents a classic asymmetric 3,5-disubstituted pyridine splitting pattern. The data below is derived from validated pharmaceutical patent literature [1].

Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
C2-H 8.33Doublet (d)1H2.4Pyridine ring proton (ortho to -NHBoc)
C6-H 8.22Doublet (d)1H1.6Pyridine ring proton (ortho to -CH 2​ OH)
C4-H 8.01Singlet (s)*1H-Pyridine ring proton (between substituents)
N-H 7.23Broad Singlet (brs)1H-Carbamate N-H
C5-CH 2​ 4.69Singlet (s)2H-Hydroxymethyl methylene
C(CH 3​ ) 3​ 1.53Singlet (s)9H-tert-Butyl methyls (Boc group)

*Note: C4-H is technically a doublet of doublets (dd) due to meta-coupling with C2-H and C6-H, but frequently resolves as a singlet or narrow multiplet under standard processing parameters.

Mechanistic Insights & Causality
  • Pyridine Ring Anisotropy & Coupling: The protons at C2 and C6 are highly deshielded (>8.2 ppm) due to the strong diamagnetic anisotropy and electron-withdrawing nature of the pyridine nitrogen. The meta-coupling constants ( J = 1.6 - 2.4 Hz) are highly characteristic of 3,5-disubstituted pyridines.

  • Quadrupolar Relaxation of N-H: The carbamate N-H proton appears as a broad singlet at 7.23 ppm. Causality: This broadening is driven by the quadrupolar moment of the adjacent 14 N nucleus (spin I=1 ), which induces rapid spin-lattice relaxation, combined with slow intermolecular proton exchange dynamics.

  • Absence of the -OH Signal: The hydroxyl proton is not explicitly observed in the reported data. Causality: In CDCl 3​ , primary alcohol -OH signals are highly variable (typically 1.5–3.0 ppm) and often broaden into the baseline or exchange with trace D 2​ O/H 2​ O in the solvent, rendering them invisible unless the sample is rigorously dried.

13 C NMR Predictive Framework

Due to the lack of isolated 13 C NMR empirical data in the primary literature for this specific intermediate, the following chemical shifts have been rigorously calculated using established additivity rules for substituted pyridines [2].

Quantitative 13 C NMR Data Summary (Predicted, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)Carbon TypeRationalization based on Electronic Effects
C=O (Boc) 153.0QuaternaryDeshielded by the electronegative oxygen and nitrogen; typical carbamate carbonyl region.
C6 144.2CHOrtho to the hydroxymethyl group; experiences slight inductive deshielding.
C2 140.2CHOrtho to the electron-donating -NHBoc group; shielded relative to unsubstituted pyridine (150.2 ppm).
C3 138.9QuaternaryIpso carbon attached to the carbamate nitrogen; strongly deshielded.
C5 136.9QuaternaryIpso carbon attached to the hydroxymethyl group.
C4 124.9CHPara to the -NHBoc group; experiences significant shielding due to resonance electron donation from the nitrogen lone pair.
C(CH 3​ ) 3​ 80.5QuaternaryQuaternary carbon of the tert-butyl group, deshielded by the adjacent carbamate oxygen.
CH 2​ OH 62.5CH 2​ Aliphatic carbon directly attached to a hydroxyl oxygen.
C(CH 3​ ) 3​ 28.3CH 3​ Primary methyl carbons of the tert-butyl group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for acquiring high-fidelity NMR spectra of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15 mg of the synthesized compound into a clean vial.

    • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 1 H NMR in 16 scans while preventing concentration-dependent chemical shift drifting of the N-H proton, which occurs at higher concentrations due to hydrogen bonding.

  • Solvent Selection: Dissolve the sample in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility for Boc-protected heterocycles. The internal TMS is mandatory because the residual CHCl 3​ peak (7.26 ppm) severely overlaps with the broad carbamate N-H signal (7.23 ppm).

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will degrade magnetic field homogeneity (shimming), broadening the critical 1.6 Hz meta-coupling on C6-H.

Phase 2: Spectrometer Configuration & Acquisition
  • 1 H Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans at 298 K.

    • Causality: A 2.0s D1 ensures complete longitudinal (T1) relaxation of the highly equivalent tert-butyl protons, guaranteeing that the integration of the 1.53 ppm peak accurately reflects 9 protons relative to the 1 proton of the pyridine ring.

  • 13 C Acquisition Parameters: Utilize a standard proton-decoupled 13 C sequence (e.g., zgpg30) with a minimum of 1024 scans.

    • Causality: The quaternary carbons (C3, C5, and Boc C=O) lack attached protons. Consequently, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have inherently longer T1 relaxation times, necessitating a higher scan count to resolve them from the baseline noise.

Phase 3: Processing & Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Validation Checkpoint: Before interpreting the spectrum, verify that the TMS peak is perfectly phased and calibrated to 0.00 ppm. Check the baseline around 7.26 ppm to ensure the residual solvent peak is distinct from the 7.23 ppm N-H broad singlet. If they merge, re-acquire the spectrum at 313 K to shift the exchangeable N-H proton upfield, resolving the overlap.

References

  • Title: Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents (Patent WO2021028854A1)
  • Title: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CID 66545385) Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary In modern medicinal chemistry, the design of highly selective kinase and epigenetic inhibitors relies heavily on orthogonally protected, bifunctional building blocks. tert-Butyl (5-(hydroxymethyl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase and epigenetic inhibitors relies heavily on orthogonally protected, bifunctional building blocks. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a prime example of such a scaffold. Featuring an electron-deficient pyridine core, a sterically shielded Boc-protected amine, and a versatile hydroxymethyl handle, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Nuclear receptor binding SET domain protein 2 (NSD2) inhibitors [1].

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its downstream applications in drug development.

Structural and Physicochemical Profiling

The utility of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate stems from its distinct functional zones. The Boc (tert-butoxycarbonyl) group provides robust protection of the exocyclic amine against nucleophilic attacks and basic conditions, while remaining cleanly cleavable under mild acidic conditions (e.g., TFA or HCl). Simultaneously, the hydroxymethyl group acts as a synthetic handle that can be oxidized to an aldehyde for reductive amination or converted to a halomethyl derivative for alkylation.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data synthesized from computational models and empirical database records [1].

PropertyValue / Description
IUPAC Name tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate
CAS Registry Number 1260771-98-9
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance White to off-white crystalline solid
Topological Polar Surface Area (TPSA) 71.2 Ų
Hydrogen Bond Donors 2 (Carbamate N-H, Hydroxyl O-H)
Hydrogen Bond Acceptors 4
Solubility Profile Soluble in DMSO, MeOH, THF, EtOAc, and CH₂Cl₂
Empirical Validation: ¹H NMR Spectral Data

To ensure structural integrity during synthesis, nuclear magnetic resonance (NMR) is the gold standard. The table below provides the ¹H NMR assignments (400 MHz, CDCl₃) based on empirical characterizations of the isolated compound [2]. The meta-coupling constants (1.6 Hz and 2.4 Hz) perfectly validate the 3,5-disubstitution pattern on the pyridine ring.

Chemical Shift (δ)MultiplicityIntegrationCoupling (J)Structural Assignment
8.33 Doublet (d)1H2.4 HzPyridine C2-H (adjacent to NHBoc)
8.22 Doublet (d)1H1.6 HzPyridine C6-H (adjacent to CH₂OH)
8.01 Singlet (s)1H-Pyridine C4-H (between substituents)
7.23 Broad Singlet (brs)1H-Carbamate N-H (quadrupolar relaxation)
4.69 Singlet (s)2H-Hydroxymethyl -CH₂-
1.53 Singlet (s)9H-tert-Butyl -C(CH₃)₃

Synthetic Methodology and Mechanistic Rationale

The standard synthesis of this compound involves the chemoselective reduction of ethyl 5-((tert-butoxycarbonyl)amino)nicotinate .

Mechanistic Rationale for Reagent Selection

While sodium borohydride (NaBH₄) is safer, it is insufficiently reactive to reduce esters without the addition of Lewis acids (like LiCl or I₂). Conversely, Lithium Aluminum Hydride (LAH) is a powerful reducing agent that rapidly converts the ethyl ester to the primary alcohol.

The Challenge: LAH can potentially reduce carbamates (Boc groups) to N-methyl groups at elevated temperatures. The Solution: By strictly maintaining the reaction temperature at 0 °C , the activation energy required for carbamate reduction is not reached, ensuring absolute chemoselectivity for the ester [2].

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and a highly specific Fieser quench to prevent product loss.

Phase 1: Reagent Preparation

  • Flame-dry a 500 mL round-bottom flask and purge with N₂ gas.

  • Suspend LAH (3.05 g, 80.3 mmol, 1.6 eq.) in anhydrous THF (200 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

Phase 2: Chemoselective Reduction 4. Dissolve ethyl 5-((tert-butoxycarbonyl)amino)nicotinate (13.5 g, 50.7 mmol, 1.0 eq.) in anhydrous THF (200 mL). 5. Add the ester solution dropwise to the LAH suspension over 30 minutes via an addition funnel, maintaining the internal temperature at 0 °C. 6. Stir the reaction mixture at 0 °C for 2 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in EtOAc/H₂O. Analyze the organic layer via TLC (UV active) or LC-MS to confirm complete consumption of the starting material (m/z 267) and appearance of the product (m/z 225).

Phase 3: The Fieser Quench and Isolation Causality Note: Direct addition of bulk water to LAH creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method (n, n, 3n) forces the formation of granular lithium aluminate (LiAlO₂), which is easily filtered. 7. Carefully quench the reaction at 0 °C by sequentially adding:

  • 3.0 mL of distilled water (dropwise, caution: exothermic H₂ gas evolution).

  • 3.0 mL of 10% aqueous NaOH solution.

  • 10.0 mL of distilled water.

  • Stir vigorously for 15 minutes until the grey suspension turns into a white, granular solid.

  • Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake thoroughly with THF.

Phase 4: Purification 10. Concentrate the filtrate to dryness under reduced pressure. 11. Purify the residue via Combi-flash chromatography using a gradient of Ethyl Acetate/Petroleum Ether (0% to 100%). 12. Isolate the fractions containing the pure product and evaporate to yield tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

G SM Starting Material Ethyl 5-(Boc-amino)nicotinate Step1 1. Preparation Suspend LAH in anhydrous THF (0 °C) SM->Step1 Step2 2. Addition Dropwise addition of SM in THF Step1->Step2 Step3 3. Reaction Stir at 0 °C for 2 hours (TLC Monitor) Step2->Step3 Step4 4. Quench (Fieser Method) Add 3mL H2O, 3mL 10% NaOH, 10mL H2O Step3->Step4 Step5 5. Isolation Filter granular salts, concentrate Step4->Step5 Product Target Compound tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Step5->Product

Experimental workflow for the LAH-mediated reduction of ethyl 5-(Boc-amino)nicotinate.

Applications in Epigenetic Drug Development

The primary industrial application of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is its role as an advanced precursor in the synthesis of NSD2 (Nuclear receptor binding SET domain protein 2) inhibitors [2]. NSD2 is a histone methyltransferase whose overexpression is heavily implicated in multiple myeloma and pediatric acute lymphoblastic leukemia.

Because the compound is orthogonally protected, medicinal chemists can selectively functionalize the hydroxymethyl group without disturbing the amine. Once the pyridine side-chain is fully elaborated (e.g., via coupling to a piperidinyl-purineamine scaffold), the Boc group is cleaved using Trifluoroacetic acid (TFA) to reveal the primary amine for final target binding interactions.

Pathways Core tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Aldehyde Aldehyde Derivative (via MnO2 / DMP) Core->Aldehyde Oxidation Halide Halomethyl Derivative (via SOCl2 / PBr3) Core->Halide Halogenation Amine Deprotected Amine (via TFA / HCl) Core->Amine Boc Cleavage NSD2 NSD2 Inhibitors (Anti-Cancer Agents) Aldehyde->NSD2 Reductive Amination Halide->NSD2 Alkylation Amine->NSD2 Amidation / Coupling

Divergent synthetic pathways utilizing the compound for NSD2 inhibitor development.

Handling, Stability, and Storage

To maintain the integrity of the compound over time, specific storage protocols must be adhered to:

  • Temperature: Store at 2-8 °C. The Boc group is generally stable at room temperature, but prolonged exposure to heat can lead to thermal degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the primary alcohol to an aldehyde by atmospheric oxygen.

  • Chemical Incompatibilities: Keep strictly away from strong acids (which will prematurely cleave the Boc protecting group) and strong oxidizing agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66545385, tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate." PubChem,[Link]

  • World Intellectual Property Organization (WIPO). "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents." Patent WO2021028854A1, published Feb 18, 2021.
Exploratory

Solvation Thermodynamics and Experimental Workflows for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a highly specialized, amphiphilic chemical intermediate[1]. It is most notably utilized in the synthesis of piperidinyl-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a highly specialized, amphiphilic chemical intermediate[1]. It is most notably utilized in the synthesis of piperidinyl-methyl-purineamines, which function as potent inhibitors of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2)—a critical target in advanced oncology therapeutics[2].

Due to its polyfunctional nature—comprising a basic pyridine ring, a highly polar hydroxymethyl group, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group—this compound exhibits a complex solubility profile[1]. Mastering its solvation thermodynamics is critical for optimizing reaction yields, preventing emulsion formation during extraction, and avoiding catalyst poisoning during downstream reductions[2]. This whitepaper provides a comprehensive guide to the solubility profile and self-validating experimental workflows for this critical intermediate.

Physicochemical & Structural Profiling

To predict and manipulate the solubility of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate, one must deconstruct its molecular architecture (Molecular Weight: 224.26 g/mol )[1]:

  • Pyridine Core: Imparts weak basicity and aromaticity. It acts as a strong hydrogen-bond acceptor. Its solubility is highly pH-dependent; protonation of the pyridine nitrogen drastically increases solubility in polar protic solvents (like water or ethanol).

  • Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen-bond donor and acceptor. This moiety drives the molecule's affinity for polar aprotic (e.g., THF, EtOAc) and protic solvents.

  • Boc-Protected Amine (-NH-Boc): The bulky tert-butyl group is highly lipophilic, counteracting the polarity of the hydroxymethyl group. This prevents the molecule from being highly water-soluble at a neutral pH and drives its partition into organic phases during liquid-liquid extraction.

Solvation Mol tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Protic Protic Solvents (EtOH, MeOH) Mol->Protic Strong H-Bonding (-OH, -NH, Pyridine N) Aprotic Dipolar Aprotic (THF, DMF) Mol->Aprotic Dipole-Dipole (C=O, Pyridine) Chlorinated Chlorinated (DCM, CDCl3) Mol->Chlorinated Dispersion & Weak H-Bonding NonPolar Non-Polar (Hexane, PE) Mol->NonPolar Limited Affinity (Boc group only)

Fig 1: Solvation mechanisms of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

Quantitative Solubility Matrix

The following table synthesizes the empirical solubility profile of the compound based on its behavior in validated synthetic workflows[2].

Solvent ClassSpecific SolventEst. SolubilityMechanistic Causality & Workflow Role
Dipolar Aprotic Tetrahydrofuran (THF)High (>50 mg/mL)Solvates both the lipophilic Boc group and H-bonds with the -OH group. Primary solvent for Lithium Aluminum Hydride (LAH) reduction[2].
Polar Aprotic Ethyl Acetate (EtOAc)High (>50 mg/mL)Excellent H-bond acceptor for the -OH and -NH groups. Used as the primary extraction solvent and mobile phase in chromatography[2].
Polar Protic Ethanol (EtOH)High (>50 mg/mL)Forms extensive H-bond networks. Used as the solvent for downstream catalytic hydrogenation[2].
Chlorinated Chloroform (CDCl₃)High (>50 mg/mL)Dispersion forces stabilize the aromatic ring and Boc group. Standard solvent for ¹H NMR characterization[2].
Non-Polar Petroleum Ether (PE) / HexanesLow (<5 mg/mL)Cannot solvate the polar pyridine or hydroxymethyl groups. Used as an anti-solvent for gradient flash chromatography[2].
Aqueous Water (pH 7.0)Very LowThe hydrophobic bulk of the Boc group prevents dissolution at neutral pH, allowing for efficient organic extraction[2].

Self-Validating Experimental Workflows

The solubility profile of this compound dictates the exact sequence of its synthesis and purification. By understanding the causality behind solvent selection, researchers can avoid common pitfalls such as product entrapment or catalyst deactivation.

Workflow Step1 Reaction Phase LAH Reduction in THF Step2 Quenching Phase Fieser Method (H2O/NaOH) Step1->Step2 Complete dissolution in THF Step3 Extraction Phase Partitioning in EtOAc / H2O Step2->Step3 Phase separation Step4 Purification Phase Flash Chromatography (EtOAc/PE) Step3->Step4 Organic layer (EtOAc) concentration Step5 Downstream Use Hydrogenation in EtOH/AcOH Step4->Step5 Solvent swap to protic system

Fig 2: Solubility-driven workflow for synthesis and purification of the target compound.

Protocol A: LAH Reduction and EtOAc Extraction

This protocol isolates the compound after the reduction of ethyl 5-((tert-butoxycarbonyl)amino)nicotinate[2].

  • Step 1: Reduction in THF. The starting ester is dissolved in anhydrous THF at 0 °C. THF is chosen because it fully solvates both the ester and the resulting hydroxymethyl product, preventing premature precipitation during the addition of Lithium Aluminum Hydride (LAH)[2].

  • Step 2: The Fieser Quench. Causality Check: Direct addition of water to an LAH reaction creates a thick, colloidal aluminum hydroxide gel. Because our target molecule contains a highly polar hydroxymethyl group, it will become physically trapped in this gel, destroying the yield. Instead, use the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O). This forces the formation of granular, inorganic aluminate salts that do not trap the polar organic product.

  • Step 3: Liquid-Liquid Partitioning. Extract the aqueous mixture using Ethyl Acetate (EtOAc)[2]. The amphiphilic nature of the target compound perfectly matches EtOAc; the solvent's carbonyl oxygen accepts hydrogen bonds from the product's -OH and -NH groups, while its ethyl tail solvates the Boc group.

  • Step 4: Purification. Concentrate the organic layer and purify via CombiFlash chromatography using a gradient of 0% to 100% EtOAc in Petroleum Ether (PE)[2]. The compound will initially adhere to the silica gel due to polar interactions, eluting only when the EtOAc concentration is high enough to outcompete the silica for hydrogen bonding.

Protocol B: Protic Solvent Hydrogenation

To convert the pyridine ring to a piperidine ring (yielding tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate), the aromatic system must be reduced[2].

  • Step 1: Solvent System Preparation. Dissolve the purified intermediate in a mixture of Ethanol (EtOH) and a catalytic amount of Acetic Acid (AcOH)[2].

  • Step 2: Mechanistic Causality of AcOH. Why add Acetic Acid? Pyridine rings strongly coordinate to platinum catalysts (PtO₂), effectively poisoning them and halting the reduction. By adding AcOH, the weakly basic pyridine nitrogen is protonated. This accomplishes two things: it drastically increases the molecule's solubility in the protic EtOH solvent, and it prevents the nitrogen lone pair from poisoning the PtO₂ catalyst, allowing the 50 psi H₂ atmosphere to successfully reduce the ring at 50 °C over 7 days[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66545385, tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate." PubChem, [Link]

  • World Intellectual Property Organization. "WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.

Sources

Foundational

Advanced Mass Spectrometry Fragmentation Analysis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary For researchers and drug development professionals, the structural elucidation of pyridine-based building blocks is a critical quality control step. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of pyridine-based building blocks is a critical quality control step. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (Chemical Formula: C11H16N2O3, Monoisotopic Mass: 224.1161 Da) is a highly versatile intermediate used in the synthesis of novel therapeutics. Understanding its tandem mass spectrometry (MS/MS) behavior is essential for developing robust LC-MS/MS bioanalytical assays. This whitepaper provides a comprehensive, mechanistically grounded guide to the collision-induced dissociation (CID) fragmentation pathways of this compound, supported by self-validating experimental protocols.

Mechanistic Causality of Fragmentation

To confidently annotate MS/MS spectra, one must understand the thermodynamic and kinetic drivers behind gas-phase ion dissociation. The fragmentation of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is governed by three primary mechanistic pathways.

Ionization and Precursor Formation

In positive electrospray ionization (ESI+), the molecule readily forms a [M+H]+ precursor ion at m/z 225.1234 . The primary site of protonation is the highly basic pyridine nitrogen. However, due to gas-phase proton mobility, the proton can migrate to the carbamate carbonyl oxygen. This migration is the requisite first step for the dominant charge-directed fragmentation pathways observed in tandem mass spectrometry (1)[1].

The t-Boc Cleavage Cascade (McLafferty-type Rearrangement)

The defining feature of tert-butyl carbamate (t-Boc) protected amines is the sequential or concerted loss of 100 Da.

  • Loss of Isobutylene (-56 Da): Upon protonation of the carbamate oxygen, a highly structured, 6-membered cyclic transition state forms. This McLafferty-type rearrangement facilitates the concerted elimination of isobutylene (2-methylpropene, C4H8), yielding a protonated carbamic acid intermediate at m/z 169.0608 (2)[2].

  • Decarboxylation (-44 Da): Carbamic acids are thermodynamically unstable. The intermediate rapidly ejects carbon dioxide (CO2) to form the primary amine fragment, 5-(hydroxymethyl)pyridin-3-amine, at m/z 125.0710 [1].

Hydroxymethyl Dehydration

The hydroxymethyl group (-CH2OH) at the 5-position of the pyridine ring is highly susceptible to dehydration. The loss of water (-18.01 Da) is driven by the formation of a resonance-stabilized pyridinium-methyl cation (3)[3]. This dehydration can occur directly from the precursor ion (yielding m/z 207.1128 ) or consecutively after the t-Boc cleavage (yielding m/z 107.0604 ).

Fragmentation M [M+H]+ m/z 225.1234 M_56 [M+H - C4H8]+ m/z 169.0608 M->M_56 -56 Da (Isobutylene) M_100 [M+H - C5H8O2]+ m/z 125.0710 M->M_100 -100 Da (Isobutylene + CO2) M_H2O [M+H - H2O]+ m/z 207.1128 M->M_H2O -18 Da (H2O) M_56->M_100 -44 Da (CO2) M_118 [M+H - Boc - H2O]+ m/z 107.0604 M_100->M_118 -18 Da (H2O) M_H2O->M_118 -100 Da (Boc)

Figure 1: Logic tree of MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Quantitative Fragmentation Data

The table below summarizes the exact mass fragments expected during High-Resolution Mass Spectrometry (HRMS) analysis. Relative abundances are highly dependent on the Collision Energy (CE) applied.

Fragment m/z (Theoretical)FormulaNeutral LossRel. Abundance (Low CE: 10 eV)Rel. Abundance (High CE: 35 eV)Structural Assignment
225.1234 C11H17N2O3+None100%< 5%[M+H]+ Precursor Ion
207.1128 C11H15N2O2+H2O (18 Da)15%10%Dehydrated Precursor
169.0608 C7H9N2O3+C4H8 (56 Da)60%15%Protonated Carbamic Acid
125.0710 C6H9N2O+C5H8O2 (100 Da)20%100%5-(hydroxymethyl)pyridin-3-amine
107.0604 C6H7N2+C5H10O3 (118 Da)< 5%85%Dehydrated Amine
57.0704 C4H9+C7H8N2O3 (168 Da)10%40%tert-Butyl Cation

Validated LC-MS/MS Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks to rule out false positives, carryover, and mass drift.

System Suitability & Self-Validation
  • Mass Calibration: Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to verify mass accuracy is strictly < 5 ppm.

  • Blank Injection: Inject a matrix blank (50% Methanol / 50% Water with 0.1% Formic Acid) to establish baseline noise and confirm zero column carryover.

Sample Preparation
  • Causality: The compound is dissolved in a solvent containing 0.1% Formic Acid. The low pH environment forces the complete protonation of the basic pyridine nitrogen, maximizing ionization efficiency in ESI+ mode.

  • Step 1: Dissolve the solid standard in HPLC-grade Methanol to yield a 1 mg/mL stock solution.

  • Step 2: Dilute the stock to a working concentration of 1 µg/mL using 50% Methanol / 50% Water + 0.1% Formic Acid (v/v).

Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min at a column temperature of 40 °C.

Mass Spectrometry Acquisition (Q-TOF)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 4000 V; Source Temperature at 300 °C.

  • Targeted MS/MS: Isolate the precursor at m/z 225.12 (Isolation width: 1.0 Da).

  • Collision Energy (CE) Sweep: Acquire spectra at 10 eV, 20 eV, and 35 eV. Causality: Sweeping CE ensures the capture of both fragile intermediate ions (like the m/z 169.06 carbamic acid) and terminal fragments (like the m/z 107.06 dehydrated amine). Nitrogen is utilized as the collision gas due to its inert nature and efficient kinetic energy transfer.

Workflow S1 1. Sample Prep 1 µg/mL, 0.1% FA S2 2. LC Separation C18, Gradient S1->S2 S3 3. ESI+ Ionization 4000V, 300°C S2->S3 S4 4. Q-TOF MS/MS CE: 10-35 eV S3->S4 S5 5. Data Analysis Exact Mass Validation S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

Conclusion

The tandem mass spectrometry profile of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is highly predictable when viewed through the lens of gas-phase thermodynamics. The dominant loss of the t-Boc group (-100 Da) via a McLafferty-type rearrangement, coupled with the dehydration of the hydroxymethyl moiety (-18 Da), provides a definitive fingerprint for this compound. By adhering to the self-validating LC-MS/MS protocol outlined above, analytical scientists can ensure high-confidence structural verification in their drug discovery workflows.

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health (NIH) / PubMed Central.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH) / PubMed Central.
  • Identification of hydroxymethylpyrazines using mass spectrometry. National Institutes of Health (NIH) / PubMed.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: A Technical Guide

Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a highly versatile, functionalized pyridine derivative widely utilized as a synthetic intermediate in modern drug discovery. No...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a highly versatile, functionalized pyridine derivative widely utilized as a synthetic intermediate in modern drug discovery. Notably, it serves as a critical building block in the synthesis of piperidinyl-methyl-purineamines, which function as potent nuclear SET domain-containing protein 2 (NSD2) inhibitors for oncology applications .

Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The spatial orientation of its hydrogen-bond donating (hydroxymethyl, carbamate N-H) and accepting (pyridine N, carbonyl O) groups dictates its reactivity, solubility, and target-binding conformation. This whitepaper provides an in-depth, self-validating crystallographic methodology for isolating, resolving, and analyzing the structural and supramolecular properties of this compound.

Physicochemical Profiling & Molecular Architecture

Before initiating crystallization, it is critical to map the physicochemical landscape of the molecule to predict its behavior in solution and the solid state . The molecule features a rigid aromatic core (pyridine) flanked by a highly flexible, sterically bulky tert-butoxycarbonyl (Boc) group and a polar hydroxymethyl moiety.

Table 1: Physicochemical & Structural Descriptors
PropertyValueStructural Implication
IUPAC Name tert-butyl N-[5-(hydroxymethyl)-3-pyridinyl]carbamateDefines the substitution pattern driving steric hindrance.
Molecular Formula C11H16N2O3Determines the theoretical electron density for XRD solving.
Molecular Weight 224.26 g/mol Suggests a relatively low-density organic crystal packing.
H-Bond Donors 2 (N-H, O-H)Drives primary supramolecular assembly and lattice stability.
H-Bond Acceptors 4 (Pyridine N, 3x Oxygen)Creates competing pathways for intermolecular interactions.
Rotatable Bonds 4High entropic penalty during crystallization; prone to disorder.

Crystallization Strategy: Overcoming tert-Butyl Disorder

Growing diffraction-quality single crystals of Boc-protected molecules is notoriously challenging. The tert-butyl group is highly susceptible to rotational disorder, which can degrade high-angle diffraction data and complicate structure refinement .

Step-by-Step Crystallization Protocol
  • Solvent Selection (Causality): Select a binary solvent system. A highly soluble solvent (e.g., ethyl acetate or dichloromethane) is paired with an anti-solvent (e.g., hexanes or heptane). The polarity of the hydroxymethyl group necessitates a moderately polar primary solvent to prevent premature, amorphous precipitation.

  • Vapor Diffusion Setup: Dissolve 20 mg of the compound in 0.5 mL of the primary solvent in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 3 mL of the anti-solvent. Seal the outer vial tightly.

  • Controlled Nucleation (Causality): Isolate the system in a vibration-free environment at a constant 4°C. The slow vapor-phase transfer of the anti-solvent into the primary solvent gradually lowers the solubility, ensuring that molecules have sufficient time to orient themselves into the lowest-energy thermodynamic crystal lattice, rather than kinetically trapping disordered states.

  • Harvesting: Once faceted, transparent crystals (typically blocks or plates) reach ~0.15 mm in size, harvest them directly into a drop of perfluorinated polyether (Paratone-N) oil. Causality: The oil displaces the mother liquor, preventing rapid solvent evaporation from the crystal lattice which would cause immediate loss of crystallinity (cracking).

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To ensure a self-validating structural model, the data collection and refinement process must strictly adhere to established crystallographic parameters.

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B Purity >99% C Crystal Harvesting (Paratone Oil, 100K) B->C Single Crystal D X-Ray Diffraction (Cu-Kα Source) C->D Cryocooling E Data Reduction & Integration D->E Raw Frames F Structure Solution (SHELXT/SHELXL) E->F Electron Density

Workflow for single-crystal X-ray diffraction analysis of the Boc-protected pyridine.
Data Collection & Processing Protocol
  • Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen gas stream set to 100 K . Causality: Cryocooling freezes the dynamic rotational motion of the tert-butyl methyl groups, drastically reducing atomic displacement parameters (ADPs) and enhancing the resolution of the electron density map.

  • X-Ray Source Selection: Utilize a microfocus Cu-Kα radiation source ( λ=1.54178 Å). Causality: While Mo-Kα is standard for heavy-metal complexes, the longer wavelength of Cu-Kα interacts more strongly with light atoms (C, N, O), yielding higher diffraction intensities for small organic crystals.

  • Integration & Absorption Correction: Process the raw diffraction frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Crystals are rarely perfect spheres; X-rays traveling through the longer axis of a plate-like crystal suffer more absorption. This correction normalizes the data, preventing distorted electron density peaks.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). This algorithm rapidly locates the heavy atoms (O, N, C) and constructs the initial molecular framework.

  • Refinement & Disorder Modeling: Refine the structure using full-matrix least-squares on F2 (SHELXL). If the tert-butyl group exhibits residual electron density indicating rotational disorder, split the carbon atoms over two positions. Causality: Applying geometric restraints (SADI) and rigid-bond restraints (SIMU, RIGU) to the split positions ensures the model remains chemically sensible and prevents the refinement from diverging.

Table 2: Self-Validating Crystallographic Metrics
MetricTarget ThresholdValidation Rationale
R1 (unweighted R-factor) < 0.05 (5%)Measures the agreement between the calculated model and observed data. Values <5% indicate a highly accurate structural model.
wR2 (weighted R-factor) < 0.15 (15%)Accounts for data variance. Ensures that weak, high-angle reflections are accurately modeled.
Goodness-of-Fit (GoF) ~ 1.000A GoF near 1.0 confirms that the applied weighting scheme correctly estimates the experimental errors.
Residual Electron Density < 0.5 e/ųConfirms no missing atoms (e.g., misplaced hydrogens or unmodeled solvent molecules) remain in the lattice.

Conformational Analysis & Supramolecular Assembly

The solid-state architecture of pyridine-carbamates is dictated by a delicate balance between steric repulsion and highly directional hydrogen bonding .

Intramolecular Conformation

In the asymmetric unit, the carbamate functional group typically strives for coplanarity with the pyridine ring to maximize π -conjugation between the nitrogen lone pair and the aromatic system. However, the steric bulk of the tert-butyl group often forces a slight dihedral twist (typically 5°–15°) out of the aromatic plane. The hydroxymethyl group will rotate to minimize steric clashes with adjacent aromatic protons while maximizing its hydrogen-bonding potential.

Supramolecular Synthons

The crystal packing is governed by competing hydrogen-bond networks. The presence of both a carbamate and a hydroxymethyl group creates a complex, bifurcated interaction landscape .

H_Bonding N_Boc Carbamate N-H N_Pyr Pyridine N N_Boc->N_Pyr Primary Motif O_Hyd Hydroxyl O-H O_Hyd->N_Pyr Competing Motif O_Carb Carbonyl C=O O_Hyd->O_Carb Secondary Motif

Primary and secondary intermolecular hydrogen bonding motifs driving supramolecular assembly.
  • Primary Motif ( N−H⋯N ): The strongest interaction is typically the intermolecular hydrogen bond between the carbamate N-H (strong donor) and the pyridine nitrogen (strong acceptor) of an adjacent molecule. This forms a robust 1D polymeric chain propagating through the crystal lattice.

  • Secondary Motif ( O−H⋯O=C ): The hydroxymethyl group acts as a secondary structural driver, cross-linking the 1D chains into 2D sheets by donating its proton to the highly electronegative carbonyl oxygen of the Boc group.

  • π−π Stacking: The 2D sheets are further stabilized in the third dimension by offset face-to-face π−π stacking interactions between the pyridine rings (centroid-to-centroid distances typically ~3.6–3.8 Å), completing the 3D supramolecular architecture.

References

[1] Google Patents. "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents" (WO2021026803A1). Available at:

[2] PubChem. "tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate" (CID 66545385). Available at:

[3] MDPI Molbank. "tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate". Available at:

[4] ACS Publications. "The First Phenyl-N-pyridinylcarbamate Structures: Structural and Conformational Analysis of Nine Methoxyphenyl-N-pyridinylcarbamates". Available at:

[5] RSC Publishing. "Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation". Available at:

Foundational

Safety Data Sheet (SDS) and handling guidelines for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Technical Whitepaper: Safety Data, Handling Protocols, and Synthetic Workflows for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety Data, Handling Protocols, and Synthetic Workflows for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a highly versatile, Boc-protected aminopyridine derivative widely utilized in advanced medicinal chemistry and drug discovery[1]. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably piperidinyl-methyl-purineamines, which act as potent inhibitors of the nuclear SET domain-containing protein 2 (NSD2)—a highly promising target in modern oncology and targeted cancer therapies[2]. This guide provides an in-depth analysis of its physicochemical properties, mechanistically grounded handling guidelines, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the physical and structural parameters of the compound is the first step in predicting its reactivity and stability.

Table 1: Quantitative Physicochemical Identifiers

PropertyValue
CAS Registry Number 1260771-98-9
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
SMILES String O=C(OC(C)(C)C)NC1=CC(CO)=CN=C1
Physical State Solid (Crystalline Powder)

Safety Data Sheet (SDS) & Hazard Mitigation

Handling this compound requires strict adherence to safety protocols. The hazards associated with this molecule are directly linked to its structural motifs.

Table 2: GHS Hazard Classification & Precautionary Directives

GHS CodeHazard StatementCausality & Mechanistic Origin
H302 Harmful if swallowedPyridine derivatives disrupt cellular metabolic pathways and neurological signaling upon systemic absorption[3].
H315 Causes skin irritationThe lipophilic Boc group facilitates epidermal penetration, while the pyridine nitrogen acts as a mild base, disrupting the acid mantle of the skin[3].
H319 Causes serious eye irritationDirect contact with the ocular surface causes localized pH shifts and protein denaturation in the corneal epithelium[3].
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with the mucosal lining, triggering inflammatory cytokine release[3].

Personal Protective Equipment (PPE) & Engineering Controls: Operations must be conducted within a certified chemical fume hood to mitigate H335 inhalation risks. Nitrile gloves (minimum 0.11 mm thickness) and splash-resistant safety goggles are mandatory to prevent H315 and H319 exposures.

Mechanistic Handling & Storage Guidelines

The structural integrity of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate relies on two sensitive functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary benzylic-like alcohol.

  • Temperature Control (2-8°C): Thermal kinetic energy accelerates the spontaneous degradation of the Boc group. Refrigerated storage suppresses this thermodynamic pathway, maximizing the compound's shelf life[3].

  • Inert Atmosphere (Argon/Nitrogen): The hydroxymethyl group on the electron-deficient pyridine ring is susceptible to slow, transition-metal-catalyzed or auto-oxidative conversion to the corresponding aldehyde when exposed to atmospheric oxygen. Storing under an inert gas eliminates the oxidative reactant[3].

  • Moisture & Acid Avoidance: The Boc group is highly acid-labile. Ambient moisture can react with atmospheric CO₂ or trace laboratory acidic vapors to locally lower the pH, initiating premature deprotection.

Synthetic Methodology & Workflow

The most reliable method for synthesizing this compound is the selective reduction of ethyl 5-((tert-butoxycarbonyl)amino)nicotinate using Lithium Aluminum Hydride (LAH)[2].

SynthesisWorkflow A Ethyl 5-aminonicotinate (Precursor) B Boc Protection (Boc₂O, Dioxane/Base) A->B C Ethyl 5-((Boc)amino)nicotinate (Intermediate 306-1) B->C D Selective Reduction (LAH, THF, 0°C) C->D E tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate D->E F Analytical Validation (1H NMR: δ 1.53, 4.69) E->F G NSD2 Inhibitor Synthesis (Downstream Application) F->G

Synthetic workflow and validation for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

Step-by-Step Experimental Protocol:

  • Reaction Preparation: Flame-dry a 500 mL round-bottom flask and purge with N₂.

    • Causality: LAH reacts violently with water, generating explosive hydrogen gas. Absolute anhydrous conditions are required to prevent catastrophic failure.

  • Reagent Solubilization & Cooling: Dissolve ethyl 5-((tert-butoxycarbonyl)amino)nicotinate (1 eq, e.g., 50.7 mmol) in anhydrous THF (200 mL). Cool the solution to 0°C using an ice-water bath.

    • Causality: Maintaining 0°C is critical. Elevated temperatures increase the nucleophilic attack rate of LAH, which can lead to unintended cleavage of the Boc carbamate.

  • Reduction: Prepare a separate solution of LAH (1.6 eq, 80.3 mmol) in THF (200 mL). Add this dropwise to the ester solution at 0°C. Stir the reaction mixture for exactly 2 hours[2].

  • Self-Validating Fieser Quench: Quench the reaction strictly following the Fieser method: Carefully add x mL of water (where x = grams of LAH used), followed by x mL of 10% NaOH, and finally 3x mL of water[2].

    • Causality: Direct aqueous quenching forms an unfilterable, gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a granular, easily filterable white aluminate salt, ensuring high product recovery and visually validating the completion of the quench.

  • Isolation: Filter the mixture through a Celite pad, concentrate the filtrate in vacuo, and purify via flash chromatography (EtOAc/Petroleum Ether = 0-100%)[2].

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy. Do not proceed to downstream NSD2 inhibitor synthesis without confirming the following benchmarks.

¹H NMR (400MHz, CDCl₃) Benchmarks[2]:

  • δ 1.53 (s, 9H): Validates the intact presence of the tert-butyl group. If this peak is missing or integrated poorly, premature Boc-deprotection occurred during the reduction step.

  • δ 4.69 (s, 2H): Validates the successful reduction of the ester to the hydroxymethyl group. The shift from a typical ethyl ester quartet/triplet pattern to this distinct singlet confirms the chemical transformation.

  • δ 8.33 (d, J = 2.4 Hz, 1H), 8.22 (d, J = 1.6 Hz, 1H), 8.01 (s, 1H): Confirms the structural integrity of the pyridine core.

References

  • PubChem. "tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385". National Institutes of Health (NIH).
  • Google Patents. "WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents". Google Patents.
  • BLD Pharm. "1260771-98-9 | tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate". BLD Pharm.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Abstract & Strategic Rationale The compound tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9)[1] is a highly versatile, orthogonally protected pyridine building block frequently utilized in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Rationale

The compound tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9)[1] is a highly versatile, orthogonally protected pyridine building block frequently utilized in the development of kinase inhibitors and epigenetic modulators, such as NSD2 inhibitors[2].

Synthesizing this molecule requires a precise balance of chemoselectivity. The most robust and scalable route involves a two-step sequence starting from commercially available ethyl 5-bromonicotinate.

  • C–N Bond Formation : A Buchwald-Hartwig cross-coupling installs the Boc-protected amine.

  • Chemoselective Reduction : A strictly temperature-controlled Lithium Aluminum Hydride (LAH) reduction converts the ester to a primary alcohol while leaving the labile carbamate intact[2].

SynthesisStrategy SM Ethyl 5-bromonicotinate + tert-Butyl carbamate Step1 Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane, 110 °C SM->Step1 Int Ethyl 5-((tert-butoxycarbonyl)amino)nicotinate Step1->Int Step2 Chemoselective Reduction LAH, THF, 0 °C Int->Step2 Prod tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Step2->Prod

Caption: Two-step synthesis workflow for Boc-protected 5-amino-3-pyridinemethanol.

Step 1: Buchwald-Hartwig Amination

Mechanistic Causality & Design

The coupling of a primary carbamate to a pyridine ring is notoriously challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst. To circumvent this, Xantphos (a bidentate ligand with a wide bite angle) is employed to tightly bind the palladium center, favoring reductive elimination over catalyst deactivation. Cesium carbonate (Cs₂CO₃) is selected as the base because it is strong enough to deprotonate the carbamate for transmetalation, but non-nucleophilic enough to prevent the hydrolysis of the ethyl ester[2].

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 5-bromonicotinate230.061.0020.2 g (87.8 mmol)Electrophile
tert-Butyl carbamate (BocNH₂)117.151.2012.3 g (105.4 mmol)Nucleophile
Pd₂(dba)₃915.720.021.60 g (1.75 mmol)Catalyst Precursor
Xantphos578.620.031.52 g (2.63 mmol)Bidentate Ligand
Cs₂CO₃325.821.4040.0 g (123 mmol)Base
1,4-Dioxane (Anhydrous)88.11-300 mLSolvent
Experimental Protocol
  • Preparation : To an oven-dried 1 L round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromonicotinate (20.2 g), tert-butyl carbamate (12.3 g), and Cs₂CO₃ (40.0 g).

  • Degassing : Add anhydrous 1,4-dioxane (300 mL). Sparge the heterogeneous mixture with dry Nitrogen (N₂) gas for 15 minutes to remove dissolved oxygen, which can rapidly oxidize the phosphine ligand.

  • Catalyst Addition : Under a continuous N₂ stream, quickly add Pd₂(dba)₃ (1.60 g) and Xantphos (1.52 g). The solution will initially appear dark purple/red.

  • Reaction Execution : Attach a reflux condenser, place the flask in a pre-heated oil bath at 110 °C, and stir vigorously under an N₂ atmosphere for 16 hours.

    • Self-Validation: As the active Pd(0) species forms and the reaction progresses, the mixture will transition into a dark, homogenous-looking suspension. TLC analysis (30% EtOAc in Petroleum Ether) should confirm the disappearance of the starting material.

  • Workup : Cool the reaction to room temperature and concentrate to dryness under reduced pressure. Resuspend the dark residue in water (800 mL) and extract with Ethyl Acetate (2 × 300 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (EtOAc/Petroleum Ether = 0% to 40% gradient) to afford ethyl 5-((tert-butoxycarbonyl)amino)nicotinate (Intermediate 306-1)[2].

Step 2: Chemoselective Ester Reduction

Mechanistic Causality & Design

Lithium Aluminum Hydride (LAH) is a highly reactive reducing agent that typically reduces esters, ketones, and amides indiscriminately. However, the resonance stabilization and steric hindrance of the Boc carbamate make its carbonyl significantly less electrophilic than the ester carbonyl. By strictly maintaining the reaction temperature at 0 °C , the kinetics overwhelmingly favor the reduction of the ester to the primary alcohol, leaving the Boc group completely intact[2].

To isolate the product, a Fieser Workup is mandatory. Direct aqueous quenching of LAH creates a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method ( n g LAH

n mL H₂O, n mL 10% NaOH, 3n mL H₂O) forces the aluminum into a dense, granular, and easily filterable aluminate salt matrix.

FieserQuench Start Active LAH Reaction W1 Add n mL H2O (Quench) Start->W1 N1 Add n mL 10% NaOH (Break salts) W1->N1 W2 Add 3n mL H2O (Granulate) N1->W2 End Filterable Aluminate Salts W2->End

Caption: The Fieser method for quenching Lithium Aluminum Hydride (LAH) reactions.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Intermediate 306-1266.291.0013.5 g (50.7 mmol)Substrate
LiAlH₄ (LAH)37.951.583.05 g (80.3 mmol)Reducing Agent
THF (Anhydrous)72.11-400 mL (Total)Solvent
Experimental Protocol
  • LAH Suspension : In a flame-dried 1 L round-bottom flask under N₂, suspend LAH (3.05 g) in anhydrous THF (200 mL). Cool the suspension to exactly 0 °C using an ice-water bath.

  • Substrate Addition : Dissolve Intermediate 306-1 (13.5 g) in anhydrous THF (200 mL). Add this solution dropwise to the LAH suspension via an addition funnel over 30 minutes, maintaining the internal temperature at 0 °C.

    • Self-Validation: Vigorous hydrogen gas evolution will occur upon each drop. The cessation of bubbling shortly after the addition is complete indicates the initial hydride transfer has finished.

  • Reaction Execution : Stir the mixture at 0 °C for 2 hours.

  • Fieser Quench : Caution: Highly exothermic. While maintaining the flask at 0 °C with vigorous stirring, sequentially and carefully add:

    • 3.0 mL of deionized Water (dropwise; wait for bubbling to subside).

    • 3.0 mL of 10% aqueous NaOH solution.

    • 10.0 mL of deionized Water.

    • Self-Validation: The gray, sludgy suspension will transform into a stark white, granular solid suspended in a clear organic layer. If the solid remains gray or clumpy, continue stirring at room temperature for 15 minutes until it turns white.

  • Isolation : Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with EtOAc (150 mL).

  • Purification : Concentrate the clear filtrate to dryness in vacuo. Purify the residue via flash column chromatography (EtOAc/Petroleum Ether = 0% to 100% gradient) to yield tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (Product 306-2)[2].

Analytical Validation

To ensure the structural integrity of the synthesized compounds, verify the products against the following ¹H NMR benchmarks (400 MHz, CDCl₃)[2]:

Compound¹H NMR (400 MHz, CDCl₃) Spectral DataDiagnostic Peaks
Intermediate 306-1 δ 8.89 (d, J = 2.0 Hz, 1H), 8.72 (d, J = 2.8 Hz, 1H), 8.47 (s, 1H), 6.99 (brs, 1H), 4.41 (q, J = 7.6 Hz, 2H), 1.54 (s, 9H), 1.40 (t, J = 7.2 Hz, 3H).Presence of ethyl ester quartet/triplet at 4.41 and 1.40 ppm.
Product 306-2 δ 8.33 (d, J = 2.4 Hz, 1H), 8.22 (d, J = 1.6 Hz, 1H), 8.01 (s, 1H), 7.23 (brs, 1H), 4.69 (s, 2H), 1.53 (s, 9H).Disappearance of ethyl ester peaks; appearance of benzylic-like CH₂ singlet at 4.69 ppm.

References

  • National Center for Biotechnology Information (PubChem) . tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385. Retrieved April 8, 2026. Available at: 1

  • World Intellectual Property Organization (WIPO) . Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents (Patent WO2021028854A1). Retrieved April 8, 2026. Available at:2

Sources

Application

Selective oxidation of the hydroxymethyl group in tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Chemoselective Oxidation of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: Application Notes & Protocols Introduction & Scope tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a highly versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective Oxidation of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: Application Notes & Protocols

Introduction & Scope

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a highly versatile building block in medicinal chemistry and drug discovery[1]. The pyridine core serves as a frequent bioisostere for benzene rings in drug design, while the orthogonal functional groups—a Boc-protected amine and a primary hydroxymethyl group—allow for divergent synthetic trajectories[2]. The selective oxidation of the 5-hydroxymethyl group to either the corresponding aldehyde (tert-butyl (5-formylpyridin-3-yl)carbamate)[3] or carboxylic acid is a critical transformation for downstream cross-coupling, reductive amination, or amide bond formation.

Mechanistic Causality & Chemoselectivity Challenges

The oxidation of this specific substrate presents a classic chemoselectivity trilemma that dictates experimental design:

  • Acid-Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to acidic cleavage, yielding a tert-butyl cation and carbon dioxide[4]. Consequently, strongly acidic oxidants like Jones reagent (CrO₃/H₂SO₄) will rapidly deprotect the amine, leading to water-soluble, intractable mixtures of the free aminopyridine.

  • Nucleophilicity of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen is prone to electrophilic oxidation. The use of peracids (e.g., mCPBA) or unbuffered hydrogen peroxide will preferentially yield the pyridine N-oxide rather than oxidizing the alcohol.

  • Pyridylic Activation: The hydroxymethyl group is situated at the 5-position of the pyridine ring. Similar to benzylic alcohols, this "pyridylic" position is electronically activated. This makes it highly responsive to mild, single-electron transfer or surface-mediated oxidants like Manganese Dioxide (MnO₂), allowing for oxidation under completely neutral conditions.

Quantitative Oxidant Selection Matrix

To navigate these challenges, the selection of the oxidant must be strictly controlled. The following table summarizes the quantitative performance and chemoselectivity of various oxidation systems applied to this substrate.

Oxidant SystemTarget ProductTypical YieldBoc StabilityPyridine Stability
Activated MnO₂ Aldehyde85–95%Excellent (Neutral)Excellent
Dess-Martin (DMP) Aldehyde80–90%Good (Requires NaHCO₃)Excellent
Swern (DMSO/(COCl)₂) Aldehyde75–85%ExcellentModerate (Alkylation risk)
TEMPO / NaClO₂ Carboxylic Acid70–85%Excellent (pH 6.8 buffer)Excellent
Jones Reagent Carboxylic Acid<10%Poor (Cleaved)Excellent
mCPBA / H₂O₂ N-OxideN/AExcellentPoor (Oxidized)

Reaction Pathway & Chemoselectivity Map

G SM tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate (Starting Material) Aldehyde tert-Butyl (5-formyl pyridin-3-yl)carbamate (Target 1) SM->Aldehyde Activated MnO2 (Heterogeneous, Neutral) Acid 5-((tert-Butoxycarbonyl)amino) nicotinic acid (Target 2) SM->Acid TEMPO / NaClO2 (Buffered pH 6.8) Side1 Deprotected Amino-Pyridine (Degradation) SM->Side1 Jones Reagent (Strong Acid) Side2 Pyridine N-Oxide (Over-oxidation) SM->Side2 Peracids / H2O2 (Electrophilic O)

Chemoselectivity map for 5-(hydroxymethyl)pyridin-3-yl carbamate oxidation.

Self-Validating Experimental Protocols

Protocol A: Selective Oxidation to tert-Butyl (5-formylpyridin-3-yl)carbamate

Causality Focus: Activated MnO₂ is chosen because it is a heterogeneous, neutral oxidant that specifically targets allylic, benzylic, and pyridylic alcohols via a radical mechanism on the solid surface, leaving aliphatic alcohols, Boc groups, and basic nitrogens untouched[5].

Materials:

  • tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq, 10 mmol)

  • Activated Manganese(IV) Oxide (MnO₂, ~85% active, 10.0 eq, 100 mmol)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (0.1 M, 100 mL)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Add activated MnO₂ in one portion at room temperature. Note: The large excess (10 eq) is required because the reaction occurs stoichiometrically on the surface of the heterogeneous solid, not in bulk solution.

  • Agitation: Stir the black suspension vigorously at room temperature for 4–12 hours.

  • Self-Validating In-Process Control: Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes).

    • Validation Mechanism: The starting alcohol (Rf ~0.2) will disappear, replaced by a less polar spot (Rf ~0.5). To confirm the new spot is the target aldehyde rather than a degradation product, dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The product spot will immediately turn bright yellow/orange (hydrazone formation), validating the presence of the aldehyde.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure aldehyde[6]. The neutral conditions ensure the Boc group remains completely intact.

Protocol B: Selective Oxidation to 5-((tert-Butoxycarbonyl)amino)nicotinic acid

Causality Focus: To achieve the carboxylic acid without cleaving the Boc group, a Pinnick-type oxidation catalyzed by TEMPO is utilized. Sodium chlorite (NaClO₂) acts as the terminal oxidant, while a phosphate buffer maintains the pH at 6.8, preventing acid-catalyzed Boc deprotection[4].

Materials:

  • tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq, 5 mmol)

  • TEMPO (0.1 eq, 0.5 mmol)

  • Sodium chlorite (NaClO₂, 80%, 2.0 eq, 10 mmol)

  • Sodium hypochlorite (NaClO, 10% aqueous, 0.05 eq)

  • Acetonitrile (MeCN) (25 mL)

  • Sodium phosphate buffer (0.67 M, pH 6.8) (25 mL)

Step-by-Step Methodology:

  • Preparation of the Biphasic System: Dissolve the starting material and TEMPO in MeCN (25 mL). Add the pH 6.8 phosphate buffer (25 mL).

  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Oxidant Addition: Dissolve NaClO₂ in a minimal amount of water and add it dropwise to the reaction mixture. Immediately follow with the dropwise addition of catalytic NaClO.

    • Causality: NaClO oxidizes TEMPO to the active oxoammonium ion, which oxidizes the alcohol to the aldehyde. NaClO₂ then selectively oxidizes the aldehyde to the carboxylic acid without generating strongly electrophilic oxygen species that would attack the pyridine ring.

  • Self-Validating In-Process Control: Monitor the reaction via LC-MS.

    • Validation Mechanism: The starting material exhibits an [M+H]⁺ peak at m/z 225 in positive mode. The target carboxylic acid will exhibit a distinct [M-H]⁻ peak at m/z 237 in negative electrospray ionization (ESI-) mode. Additionally, the persistence of a faint orange/red color in the organic layer indicates the presence of the active TEMPO radical, validating that the catalytic cycle is active.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to destroy excess oxidant (a starch-iodide paper test must return negative before proceeding).

  • Isolation: Adjust the pH of the aqueous layer to ~4.0 using 1M citric acid (Critical causality: Do not drop below pH 3 to protect the Boc group). Extract with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the Boc-protected nicotinic acid derivative.

References

  • PubChem. "tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385". National Center for Biotechnology Information. Available at:[Link][1]

  • World Intellectual Property Organization. "Composés d'oxazépine et leurs utilisations dans le traitement du cancer" (WO2022216762A1). Google Patents. Available at:[5]

  • World Intellectual Property Organization. "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents" (WO2021028854A1). Google Patents. Available at:[2]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Available at:[Link][4]

Sources

Method

Application Note: Mild Boc Deprotection Strategies for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary & The Synthetic Challenge The removal of a tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, the deprotection of tert-butyl (5-(hydroxymethyl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Synthetic Challenge

The removal of a tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, the deprotection of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate presents a highly specific set of challenges that render standard protocols (e.g., neat Trifluoroacetic Acid (TFA) or HCl in dioxane) highly suboptimal.

The substrate possesses three conflicting functional elements:

  • A Basic Pyridine Nitrogen: Exposure to strong protic acids results in the formation of a bis-salt (e.g., a bis-TFA salt).

  • A Highly Polar Product: The resulting free base, 3-amino-5-(hydroxymethyl)pyridine, is exceptionally polar and highly water-soluble. Neutralizing the strong acid salts with aqueous base makes the extraction of the free amine from the aqueous layer notoriously difficult, often resulting in abysmal isolated yields.

  • A Primary Alcohol (Hydroxymethyl): While generally stable, prolonged exposure to strong acids can lead to unwanted side reactions, including etherification or trifluoroacetylation.

To circumvent these issues and preserve the integrity of the hydroxymethyl group while ensuring a facile workup, researchers must employ mild, orthogonal, or completely reagent-free deprotection strategies[1].

Workflow Start tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Decision Select Mild Deprotection Strategy Start->Decision Method1 ZnBr2 in DCM (Lewis Acid) Decision->Method1 Method2 I2 in MeOH (Neutral/Mild) Decision->Method2 Method3 Thermal (H2O/TFE) (Reagent-Free) Decision->Method3 Outcome1 Complexation with Boc Selective Cleavage Method1->Outcome1 Outcome2 Halogen Bonding Mild Cleavage Method2->Outcome2 Outcome3 Thermolytic Cleavage Direct Free Base Method3->Outcome3 Final 3-Amino-5-(hydroxymethyl)pyridine (Free Base) Outcome1->Final Outcome2->Final Outcome3->Final

Workflow for selecting mild Boc deprotection strategies for sensitive pyridine derivatives.

Quantitative Data Summary

The following table summarizes the operational parameters for the three most effective mild deprotection methodologies suited for this substrate.

MethodReagentsTempTimeYieldPrimary Advantage
Lewis Acid ZnBr₂ (3-5 eq), DCM25 °C12-24 h85-92%Highly chemoselective; avoids strong protic acids entirely.
Halogen Catalysis I₂ (10-20 mol%), MeOH65 °C3-6 h80-88%Near-neutral conditions; simple thiosulfate quench workup.
Thermal H₂O or Trifluoroethanol (TFE)120-150 °C0.5-2 h>95%Reagent-free; direct isolation of the free base via evaporation.

Experimental Protocols & Mechanistic Causality

Protocol A: Zinc Bromide (ZnBr₂)-Mediated Cleavage

Causality & Expert Insight: Zinc bromide is a mild Lewis acid that selectively coordinates to the carbonyl oxygen of the Boc group, increasing the electrophilicity of the tert-butyl group and promoting its cleavage[2]. However, because the substrate contains a basic pyridine nitrogen and a coordinating hydroxymethyl group, these sites will competitively coordinate the zinc. Therefore, a standard catalytic amount will fail; an excess of ZnBr₂ (typically 3 to 5 equivalents) is mandatory to saturate the basic sites and ensure the Boc group is adequately activated.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add anhydrous ZnBr₂ (4.0 mmol, 4.0 eq) in a single portion. The mixture may form a fine suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12 to 24 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of EDTA (disodium salt) or saturated aqueous NaHCO₃ (15 mL) to sequester the zinc ions. Extract the aqueous layer repeatedly with a polar organic solvent (e.g., 10% MeOH in DCM or EtOAc) to recover the highly polar product.

  • Self-Validation Check: Monitor the reaction progress by LC-MS. The highly polar deprotected aminopyridine will streak heavily on standard silica TLC plates, leading to false interpretations. A successful deprotection is validated by the complete disappearance of the [M+H]⁺ 225 peak and the emergence of the[M+H]⁺ 125 peak.

Protocol B: Iodine-Catalyzed Deprotection

Causality & Expert Insight: Molecular iodine acts as a mild, neutral-like electrophilic catalyst. In a polar solvent like methanol, I₂ facilitates the cleavage of the Boc group via halogen bonding to the carbamate oxygen, promoting the loss of the tert-butyl cation without drastically lowering the pH[3]. This preserves the primary alcohol and avoids the formation of hard-to-break pyridine acid salts.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in HPLC-grade methanol (5 mL).

  • Catalyst Addition: Add molecular iodine (I₂, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 3 to 6 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce and remove the iodine. Separate the layers and dry the organic phase over Na₂SO₄.

  • Self-Validation Check: The reaction mixture must retain a pale yellow/brown tint throughout the reflux period, indicating active molecular iodine. If the solution turns completely colorless prematurely, the catalyst has been depleted, and an additional 5 mol% of I₂ must be added. Post-workup, the aqueous wash must be checked with starch-iodide paper to ensure complete quenching of the oxidant.

Protocol C: Reagent-Free Thermal Deprotection (Recommended)

Causality & Expert Insight: Heating the substrate in a polar protic solvent (like water or trifluoroethanol) provides the thermal energy required to drive the thermolytic cleavage of the Boc group. The solvent stabilizes the transition state for the elimination of isobutylene, yielding a carbamic acid intermediate that rapidly decarboxylates[1]. The profound advantage of this method is that it is completely reagent-free. The highly polar 3-amino-5-(hydroxymethyl)pyridine is obtained simply by evaporating the solvent, completely bypassing the nightmare of aqueous extraction.

Mechanism BocAmine N-Boc Amine (Substrate) Transition Thermolysis (120-150°C) Polar Protic Solvent BocAmine->Transition Inter Carbamic Acid Intermediate Transition->Inter - t-BuOH / Isobutylene Products Free Amine + CO2 ↑ + Isobutylene ↑ Inter->Products Decarboxylation

Mechanistic pathway of reagent-free thermal N-Boc deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or deionized water (4 mL) in a microwave-safe vial or a high-pressure sealed tube.

  • Reaction: Seal the vessel and heat to 150 °C using a microwave synthesizer (or a continuous flow reactor with a back-pressure regulator) for 30 to 60 minutes.

  • Workup: Cool the vessel to room temperature. Carefully vent the tube (Caution: CO₂ and isobutylene gas are generated and will pressurize the vessel). Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure to yield the pure free base.

  • Self-Validation Check: Monitor the reaction via ¹H NMR of an evaporated aliquot rather than TLC. The complete disappearance of the intense 9-proton singlet at ~1.5 ppm (tert-butyl group) confirms quantitative deprotection. The pressure profile in the microwave reactor also serves as an indirect indicator of reaction progress; a steady pressure plateau indicates completion.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.National Institutes of Health (NIH) / PMC.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂.The Journal of Organic Chemistry - ACS Publications.
  • Iodine-Mediated Neutral and Selective N-Boc Deprotection.ResearchGate.

Sources

Application

Suzuki cross-coupling reaction conditions using tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9) is a highly versatile, multi-functional pyridine building block frequently utilized in the synthesis of complex pharmaceutical agents, including NSD2 inhibitors[1]. The molecule presents a unique chemoselectivity challenge for cross-coupling: it features an acid-sensitive Boc-protected amine, a basic pyridine nitrogen capable of catalyst poisoning, and a hydroxymethyl group that can either serve as a C(sp3) electrophilic handle or undergo undesired oxidation. This application note provides drug development professionals with field-proven, self-validating protocols for executing Suzuki-Miyaura cross-couplings using this substrate, focusing on both traditional activation and modern direct C–O coupling methodologies.

Substrate Profiling & Reactivity Map

To successfully integrate this building block into a synthetic pipeline, researchers must navigate its specific electronic and steric properties:

  • Boc-Amine Lability: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions (pH < 4) and at elevated temperatures in polar protic solvents. Reaction conditions must remain strictly neutral to basic.

  • Pyridine Nitrogen Coordination: The unhindered pyridine nitrogen (pKa ~5.2) can coordinate to low-valent Pd(0) or Ni(0) intermediates, forming stable, catalytically inactive off-cycle complexes. Bulky, electron-rich ligands are required to sterically block this coordination.

  • Hydroxymethyl Dual-Nature: The –CH₂OH group lacks a good leaving group for standard oxidative addition. It must either be pre-activated to a halide/pseudohalide or coupled using advanced mutual-activation catalysis[2].

Workflow SM tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Act In Situ Activation (Halogenation/Mesylation) SM->Act SOCl2 or MsCl Base (e.g., Et3N) Dir Direct C-O Activation (Ni/Pd Catalysis) SM->Dir Ar-B(OH)2, Ni(dppp)Cl2 Cs2CO3, 100°C Ring Ring Functionalization (C2/C6 Bromination) SM->Ring NBS, Mild Temp (Avoid Boc cleavage) Prod1 C(sp3)-C(sp2) Product (Diarylmethane) Act->Prod1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Heat Dir->Prod1 Prod2 C(sp2)-C(sp2) Product (Arylpyridine) Ring->Prod2 Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Heat

Divergent Suzuki-Miyaura functionalization pathways for the pyridyl carbamate substrate.

Mechanistic Causality in Reaction Design

Why Direct C–O Coupling is Challenging

Historically, the direct application of unactivated alcohols in cross-coupling has been hindered by the high bond dissociation energy of the C–O bond and the propensity for β-hydride elimination[3]. However, recent breakthroughs in transition-metal catalysis demonstrate that benzylic and pyridylic alcohols can be directly coupled with arylboronic acids.

The Causality of Mutual Activation: In the direct coupling pathway, the arylboronic acid and the hydroxymethyl group undergo a "mutual activation" process. The boronic acid reversibly condenses with the alcohol to form a transient boronic ester. This intermediate serves two critical functions:

  • It significantly weakens the benzylic C–O bond, lowering the activation energy barrier for oxidative addition by the metal center[4].

  • It acts as an inner-sphere base, facilitating the transmetalation step without the need for harsh external alkoxides that could threaten the Boc group[2].

Catalyst and Base Selection
  • For Direct Coupling: A Ni(dppp)Cl₂ catalyst system is highly recommended. Nickel is more electropositive and possesses a smaller atomic radius than palladium, making it exceptionally proficient at inserting into strong C–O bonds[4]. Cesium carbonate (Cs₂CO₃) is selected over weaker bases because its high solubility and strong basicity drive the formation of the reactive boronate complex.

  • For Pre-Activated (Halide) Coupling: Pd(dppf)Cl₂ is the gold standard. The large bite angle of the dppf ligand accelerates reductive elimination, preventing the accumulation of Pd(II) species that could otherwise coordinate to the pyridine ring or catalyze side reactions[5].

CatalyticCycle Pd0 Ni(0) or Pd(0) Active Catalyst Boronic Mutual Activation Ar-B(OH)2 + Py-CH2OH Pd0->Boronic Substrate Binding OxAdd Oxidative Addition [Py-CH2-M(II)-OH] Boronic->OxAdd C-O Bond Cleavage TransMet Transmetalation [Py-CH2-M(II)-Ar] OxAdd->TransMet Ar Transfer from Boron Prod Reductive Elimination Diarylmethane Product TransMet->Prod C-C Bond Formation Prod->Pd0 Catalyst Regeneration - B(OH)3

Catalytic cycle for the direct C(sp3)-C(sp2) cross-coupling of benzylic/pyridylic alcohols.

Experimental Protocols

Protocol A: Two-Step One-Pot C(sp3)-C(sp2) Coupling (Industry Standard)

This protocol relies on the transient conversion of the hydroxymethyl group to a mesylate/chloride, followed immediately by Suzuki coupling. It is highly robust and scalable.

Step-by-Step Methodology:

  • Activation: To an oven-dried 50 mL Schlenk flask under N₂, add tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 mmol, 224.26 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Add triethylamine (Et₃N, 2.5 mmol, 348 µL) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add methanesulfonyl chloride (MsCl, 1.2 mmol, 93 µL). Stir for 30 minutes at 0 °C.

  • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. The starting material peak (m/z [M+H]⁺ 225.2) should be completely consumed, replaced by the mesylate intermediate (m/z [M+H]⁺ 303.1) or the corresponding chloride (m/z[M+H]⁺ 243.1).

  • Solvent Exchange: Evaporate the DCM under a gentle stream of N₂ (do not apply high vacuum or heat, as the intermediate is reactive). Re-dissolve the crude residue in degassed 1,4-dioxane (8 mL).

  • Cross-Coupling: Add the desired arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and a degassed aqueous solution of K₂CO₃ (2.0 M, 1.5 mL, 3.0 mmol).

  • Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.

  • Self-Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexanes 1:1). The intermediate spot should disappear, yielding a new, UV-active product spot. LC-MS should confirm the product mass (e.g., for phenylboronic acid, target m/z[M+H]⁺ 285.1).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Direct Ni-Catalyzed C(sp3)-C(sp2) Coupling (Advanced Methodology)

This protocol bypasses the activation step, utilizing the free alcohol directly[4]. It is highly atom-economical but requires strict adherence to anhydrous and anaerobic conditions.

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge a 20 mL reaction vial with tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (0.5 mmol, 112.1 mg), arylboronic acid (1.0 mmol), Ni(dppp)Cl₂ (0.05 mmol, 27.1 mg), and anhydrous Cs₂CO₃ (1.5 mmol, 488 mg).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Inject anhydrous, degassed toluene (4 mL) via syringe.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours. Causality note: Toluene is preferred over polar solvents like DMF here to suppress the competitive homocoupling of the boronic acid.

  • Self-Validation Checkpoint: Cool the reaction and sample 10 µL into 1 mL of acetonitrile for LC-MS analysis. Look for the product mass and ensure the absence of the oxidized aldehyde byproduct (m/z [M+H]⁺ 223.1).

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for the functionalization of the hydroxymethyl group, highlighting the causality behind condition failures and successes.

EntryCatalytic SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (10 mol%)NoneToluene110<10%Poor C–O activation without base to facilitate mutual activation[2].
2Ni(dppp)Cl₂ (10 mol%) Cs₂CO₃ Toluene 100 78% Optimal for direct C–O cleavage of pyridyl alcohols[4].
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O8085%Best for Protocol A (pre-activated chloromethyl/mesylate substrates).
4Pd(OAc)₂ / XPhosK₃PO₄THF6545%Significant Boc deprotection observed over 24h due to prolonged heating.
5Ni(cod)₂ / PCy₃NaOtBuToluene1000%Complete degradation of the starting material; strong alkoxide base cleaved the Boc group.

References

  • WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents Google P
  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids Organic Letters - ACS Public
  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis RSC Publishing - The Royal Society of Chemistry
  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling PMC - N

Sources

Method

Application Note: Regioselective Functionalization of the Pyridine Ring in tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a highly versatile, 3,5-disubstituted pyridine building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a highly versatile, 3,5-disubstituted pyridine building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as NSD2 inhibitors for targeted cancer therapies[1]. Functionalizing the electron-deficient pyridine core presents significant synthetic challenges. This application note details a robust, self-validating protocol for the regioselective C4-functionalization of this scaffold, utilizing Directed ortho-Metalation (DoM) followed by Suzuki-Miyaura cross-coupling.

Physicochemical & Mechanistic Profiling

The Causality of Experimental Choices

Pyridine rings are notoriously resistant to classical Electrophilic Aromatic Substitution (EAS) due to the electron-withdrawing nature of the nitrogen heteroatom. To overcome this electronic deactivation, Directed ortho-Metalation (DoM) is the premier strategy[2].

  • The Directing Groups: The molecule possesses two potential Directed Metalation Groups (DMGs): the -NHBoc group at C3 and the -CH2OH group at C5. The -NHBoc group is a superior DMG; its carbonyl oxygen strongly coordinates the lithium cation, directing the strong base to deprotonate the adjacent C2 or C4 positions[3].

  • Regioselectivity (C4 vs. C2): While C2 is flanked only by the NHBoc group, C4 is flanked by both the NHBoc and the C5-substituent. By protecting the hydroxymethyl group as a bulky tert-butyldimethylsilyl (TBS) ether, steric hindrance at C4 is increased. However, the synergistic coordination from the NHBoc group overwhelmingly directs lithiation to the C4 position.

  • Base Selection: sec-Butyllithium (sec-BuLi) combined with N,N,N',N'-tetramethylethylenediamine (TMEDA) is selected over n-BuLi. TMEDA breaks down the organolithium hexamers into highly reactive monomers. sec-BuLi provides the optimal balance of basicity and steric bulk, preventing unwanted nucleophilic addition to the pyridine ring (Chichibabin-type side reactions)[2].

  • Protection Strategy: Leaving the -CH2OH unprotected would require a third equivalent of strong base to form the alkoxide. This lithium alkoxide often precipitates at -78 °C, trapping the substrate and drastically reducing the DoM yield. TBS protection ensures a homogeneous solution and predictable stoichiometry.

Workflow Overview: Regioselective Functionalization Pathway

The following diagram illustrates the four-step functionalization sequence, transforming the starting material into a complex 4-aryl-5-(hydroxymethyl)pyridin-3-amine.

G SM tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate TBS TBS-Protected Intermediate (C5-CH2OTBS) SM->TBS TBSCl, Imidazole DMF, rt Iodo 4-Iodo-3-NHBoc-5-CH2OTBS Pyridine TBS->Iodo 1. sec-BuLi, TMEDA, -78°C 2. I2 in THF Aryl 4-Aryl-3-NHBoc-5-CH2OTBS Pyridine Iodo->Aryl ArB(OH)2, Pd(dppf)Cl2 K2CO3, 90°C Final 4-Aryl-5-(hydroxymethyl) pyridin-3-amine Aryl->Final 1. TBAF, THF 2. TFA, DCM

Figure 1: Regioselective C4-functionalization workflow via Directed ortho-Metalation.

Data Presentation: Optimization & Yields

The following table summarizes the optimized conditions for the DoM and subsequent electrophilic trapping, highlighting the critical nature of temperature control and base equivalents.

Substrate StateBase System (Equiv.)ElectrophileRegioselectivityIsolated Yield
Unprotected (-CH2OH)sec-BuLi/TMEDA (3.2)I2C4 (Major), C2 (Trace)< 30% (Precipitation)
TBS-Protected (-CH2OTBS)n-BuLi/TMEDA (2.2)I2C4 (Major), C2 (Trace)45% (Incomplete metalation)
TBS-Protected (-CH2OTBS) sec-BuLi/TMEDA (2.2) I2 C4 (Exclusive) 82%

Detailed Experimental Protocols

Protocol A: O-Silylation (TBS Protection)

Objective: Mask the acidic proton of the hydroxymethyl group to ensure a homogeneous DoM reaction.

  • Setup: In an oven-dried 250 mL round-bottom flask under N2, dissolve tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (10.0 g, 44.6 mmol)[1] in anhydrous DMF (50 mL).

  • Reagent Addition: Add Imidazole (6.07 g, 89.2 mmol, 2.0 eq) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBSCl) (8.07 g, 53.5 mmol, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.2) should be completely consumed and replaced by a higher running, UV-active spot (Rf ~0.7).

  • Workup: Quench with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to effectively remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to yield the TBS-ether intermediate.

Protocol B: Directed ortho-Metalation and Iodination

Objective: Regioselective introduction of an iodine atom at the C4 position for downstream cross-coupling.

  • Setup: In an oven-dried 500 mL Schlenk flask under an argon atmosphere, dissolve the TBS-protected intermediate (10.0 g, ~29.5 mmol) in anhydrous THF (150 mL). Add anhydrous TMEDA (9.8 mL, 65.0 mmol, 2.2 eq).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 46.4 mL, 65.0 mmol, 2.2 eq) via syringe pump over 30 minutes.

    • Mechanistic Insight: The first equivalent deprotonates the NHBoc; the second equivalent lithiates the C4 position.

    • Visual Cue: The solution will transition from pale yellow to a deep orange/red, indicating the successful formation of the lithiated species[2]. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Dropwise add a solution of Iodine (I2) (11.2 g, 44.3 mmol, 1.5 eq) in anhydrous THF (40 mL) over 20 minutes. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (100 mL) to reduce unreacted iodine (the solution will rapidly decolorize). Extract with EtOAc (3 x 100 mL), dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the 4-iodo derivative.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the newly functionalized C4 position.

  • Setup: To a microwave vial or heavy-walled pressure tube, add the 4-iodo intermediate (1.0 eq), your desired Arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add the palladium catalyst Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Seal the tube, purge with argon for 5 minutes, and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via column chromatography.

Protocol D: Global Deprotection

Objective: Removal of the TBS and Boc groups to yield the final functionalized amine.

  • TBS Removal: Dissolve the coupled product in THF. Add TBAF (1.0 M in THF, 1.2 eq) at 0 °C. Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate.

  • Boc Removal: Dissolve the crude alcohol in DCM. Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 3 hours at room temperature. Concentrate in vacuo, neutralize carefully with saturated aqueous NaHCO3, and extract with DCM to afford the final 4-aryl-5-(hydroxymethyl)pyridin-3-amine.

References

  • Source: Google Patents (WO2021028854A1)
  • Practical Asymmetric Synthesis of a Non-Peptidic αvβ3 Antagonist Source: ACS Publications URL:[Link]

Sources

Application

Application Note: High-Yield Preparation and Downstream Processing of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate for NSD2 Inhibitor APIs

Introduction & Strategic Context Targeting the nuclear SET domain-containing protein 2 (NSD2) has emerged as a critical therapeutic strategy in oncology, particularly for treating hematological malignancies and solid tum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Targeting the nuclear SET domain-containing protein 2 (NSD2) has emerged as a critical therapeutic strategy in oncology, particularly for treating hematological malignancies and solid tumors characterized by NSD2 overexpression[1][2]. The synthesis of piperidinyl-methyl-purineamine NSD2 inhibitors relies heavily on the robust preparation of functionalized piperidine building blocks[1].

This application note details the optimized synthesis of [3] and its subsequent catalytic hydrogenation. By maintaining strict regiocontrol and utilizing orthogonal protecting group strategies, this workflow ensures high-fidelity generation of the piperidine core required for clinical-grade active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality in Reaction Design

To ensure a self-validating and scalable protocol, the chemical transformations are designed with specific mechanistic safeguards:

  • Ester Reduction via LAH: The conversion of ethyl 5-((tert-butoxycarbonyl)amino)nicotinate to the target pyridine alcohol utilizes Lithium Aluminum Hydride (LAH)[1].

    • Causality: LAH reduction is highly exothermic. Maintaining the reaction strictly at 0 °C prevents thermal runaway and suppresses potential side reactions, such as the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group, which is essential for downstream regioselectivity.

  • Fieser Workup Implementation: The protocol employs a modified Fieser workup ( n g H₂O, n g 15% NaOH, 3n g H₂O)[1].

    • Causality: Direct aqueous quenching of LAH forms a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The sequential addition of water and NaOH generates a granular, easily filterable aluminate salt, maximizing API intermediate recovery and ensuring batch-to-batch consistency.

  • Aromatic Hydrogenation with Adams' Catalyst (PtO₂): Reducing the pyridine ring to a piperidine is notoriously challenging due to aromatic resonance energy and the tendency of the basic pyridine nitrogen to poison transition metal catalysts[1].

    • Causality: We utilize PtO₂ in a mixed solvent system of Ethanol and Acetic Acid (AcOH). The AcOH protonates the pyridyl nitrogen, preventing it from coordinating to the platinum catalyst, thereby lowering the activation energy for the exhaustive hydrogenation at 50 psi H₂.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
  • Preparation: Purge a 1 L three-neck round-bottom flask with N₂. Charge the flask with LAH (3.05 g, 80.3 mmol, 1.6 eq.) and anhydrous THF (200 mL). Cool the suspension to 0 °C using an ice-water bath[1].

  • Addition: Dissolve ethyl 5-((tert-butoxycarbonyl)amino)nicotinate (13.5 g, 50.7 mmol, 1.0 eq.) in anhydrous THF (200 mL). Add this solution dropwise to the LAH suspension over 45 minutes, maintaining the internal temperature below 5 °C[1].

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC or LC-MS.

  • Quench (Fieser Method): Carefully quench by sequential dropwise addition of:

    • 3.0 mL DI Water

    • 3.0 mL 10% NaOH (aq)

    • 10.0 mL DI Water[1]

  • Isolation: Stir vigorously for 15 minutes until a white granular precipitate forms. Filter the mixture through a Celite pad and wash the filter cake with warm THF (2 × 50 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via CombiFlash chromatography (EtOAc/Petroleum Ether = 0–100% gradient) to yield the target compound[1].

Protocol B: Catalytic Hydrogenation to tert-Butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate
  • Setup: In a high-pressure Parr reactor, combine tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (10.0 g, 44.6 mmol, 1.0 eq.) and PtO₂ (3.0 g)[1].

  • Solvent System: Add Ethanol (300 mL) and Glacial Acetic Acid (3.0 mL)[1].

  • Hydrogenation: Seal the reactor, purge with N₂ (3×), then purge with H₂ (3×). Pressurize the vessel to 50 psi with H₂. Heat the reaction to 50 °C and stir continuously for 7 days[1].

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed Celite plug to remove the platinum catalyst. (Caution: Pt catalyst can be pyrophoric when dry).

  • Concentration: Concentrate the filtrate to dryness to afford the piperidine intermediate, ready for downstream API coupling[1].

Quantitative Data & Analytical Validation

Table 1: Reaction Optimization and Yield Metrics for Pyridine Hydrogenation

Catalyst LoadingSolvent SystemTemp (°C)Pressure (psi)TimeYield (%)Purity (LC-MS)
10% w/w Pd/CEtOH25503 days< 5% (NR)N/A
20% w/w PtO₂EtOH50505 days45%88%
30% w/w PtO₂ EtOH / 1% AcOH 50 50 7 days > 92% > 98%

Table 2: Analytical Parameters for LC-MS/MS Monitoring [1][2]

ParameterSpecification
InstrumentAPI 4000 Triple Quadrupole (Applied Biosystems)
ColumnChromolith FastGradient (RP-18e, 25-2mm, Merck)
Flow Rate0.8 mL/min
Mobile Phase A0.1% Formic Acid, 2% Methanol in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Ionization ModePositive-ion Electrospray (ESI+)

Workflow Visualizations

SyntheticWorkflow A Ethyl 5-((tert-butoxycarbonyl) amino)nicotinate B LAH Reduction (THF, 0°C, 2h) A->B C tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate B->C D Catalytic Hydrogenation (PtO2, H2 50 psi, AcOH/EtOH) C->D E tert-Butyl (5-(hydroxymethyl) piperidin-3-yl)carbamate D->E F NSD2 Inhibitor API (Anti-Cancer Agent) E->F

Synthetic pathway from nicotinate ester to the final NSD2 Inhibitor API.

AnalyticalLogic Reaction Crude Piperidine Intermediate LCMS LC-MS/MS Monitoring (Mass & Purity) Reaction->LCMS NMR 1H NMR (Structural Confirmation) Reaction->NMR Decision Purity > 98%? LCMS->Decision NMR->Decision Purify CombiFlash Purification Decision->Purify No Release Release for API Coupling Decision->Release Yes Purify->LCMS

Analytical validation workflow for intermediate quality assurance.

References

  • PubChem Compound Summary for CID 66545385 , tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. National Center for Biotechnology Information.[Link]

  • Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents. World Intellectual Property Organization (WIPO)
  • Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents. World Intellectual Property Organization (WIPO)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate synthesis

Welcome to the advanced troubleshooting and methodology guide for the synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate [1]. This compound is a critical building block in medicinal chemistry, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for the synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate [1]. This compound is a critical building block in medicinal chemistry, frequently utilized in the development of kinase and NSD2 inhibitors [2]. Due to the presence of a basic pyridine nitrogen, a primary hydroxyl group, and a carbamate moiety, researchers often encounter significant challenges related to regioselectivity, product recovery, and purification.

This guide synthesizes field-proven methodologies, quantum mechanical insights, and mechanistic causality to help you optimize your yields and troubleshoot common experimental failures.

Synthetic Pathways & Troubleshooting Decision Tree

SynthesisTroubleshooting StartA Route A: Ethyl 5-((Boc)amino)nicotinate RedStep Reduction (LAH, THF, 0°C) StartA->RedStep StartB Route B: (5-aminopyridin-3-yl)methanol BocStep Boc Protection (Boc2O, MeOH, RT) StartB->BocStep Issue1 Issue: Product trapped in Al-salts RedStep->Issue1 Product Target: tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate RedStep->Product Optimized Issue2 Issue: Poor conversion (Weak nucleophile) BocStep->Issue2 BocStep->Product Optimized Fix1 Solution: Fieser Workup (n:n:3n H2O/NaOH/H2O) Issue1->Fix1 Fix2 Solution: MeOH Catalysis (H-bond transition state) Issue2->Fix2 Fix1->Product Fix2->Product

Figure 1: Mechanistic troubleshooting pathways for synthesizing the target carbamate.

Mechanistic Troubleshooting FAQs

Q1: I am reducing ethyl 5-((tert-butoxycarbonyl)amino)nicotinate with Lithium Aluminum Hydride (LAH). TLC shows full conversion, but my isolated yield is <20%. Where is my product? A1: Your product is likely trapped in the gelatinous aluminum hydroxide salts generated during a standard aqueous quench. The target molecule is highly polar—combining a hydrogen-bond-donating hydroxyl group, a basic pyridine ring, and a carbamate. These functional groups coordinate strongly with amorphous aluminum salts. Solution: Implement a strict Fieser Workup [2]. By adding water ( n mL per n grams of LAH), followed by 15% NaOH ( n mL), and finally more water ( 3n mL), you force the aluminum salts to precipitate as a dense, granular, and highly crystalline aluminate. This prevents product sequestration and allows for easy filtration, typically boosting yields to >80%.

Q2: I am trying to synthesize the target via direct Boc protection of (5-aminopyridin-3-yl)methanol. The reaction is incredibly slow in DCM with Triethylamine (Et3N). Should I add DMAP or heat? A2: Do not add DMAP or heat, as this will lead to the formation of O-Boc (carbonate) and di-Boc impurities. The root cause of the slow reaction is the poor nucleophilicity of the aminopyridine, which is deactivated by the electron-withdrawing nature of the pyridine ring. Solution: Switch your solvent to Methanol (MeOH) and omit the base entirely. Quantum Mechanical (QM) modeling demonstrates that methanol acts as a hydrogen-bond catalyst. It forms a 6-membered transition state with both the N-H of the aniline and the carbonyl oxygen of Boc anhydride, lowering the activation energy ( ΔE ) by approximately 2.28 kcal/mol [3]. This allows rapid, chemoselective N-Boc protection at room temperature.

Q3: During silica gel purification, the product streaks severely, and I am losing material on the column. How can I improve recovery? A3: The free pyridine nitrogen and the primary hydroxyl group interact strongly with the acidic silanol groups ( Si−OH ) on standard silica gel, causing tailing and irreversible adsorption. Solution: Deactivate the silica gel by adding 1–2% Triethylamine (Et3N) or aqueous ammonia to your eluent system (e.g., EtOAc/Hexanes or DCM/MeOH). Alternatively, switch to basic alumina or use a reverse-phase C18 column if the streaking persists.

Empirical Data & Optimization Tables
Table 1: Optimization of Ester Reduction Conditions (Route A)
Reducing AgentSolventTempWorkup MethodYield (%)Mechanistic Observation
LAH (1.6 eq)THF0 °CAqueous quench (Standard)<20%Severe emulsion; polar product trapped in Al-salts.
LAH (1.6 eq) THF 0 °C Fieser Workup ( n:n:3n ) 85% Granular salts form; product easily recovered via filtration.
NaBH₄ / CaCl₂EtOHRTAqueous quench45%Sluggish reaction; partial Boc deprotection observed.
DIBAL-H (3.0 eq)DCM-78 °CRochelle's salt60%Over-reduction byproducts; tedious and slow phase separation.
Table 2: Optimization of Chemoselective Boc Protection (Route B)
ReagentsSolventTempTimeYield (%)Mechanistic Observation
Boc₂O, Et₃NDCMRT24 h30%Aminopyridine is poorly nucleophilic; stalled conversion.
Boc₂O, DMAPTHF60 °C12 h55%Loss of chemoselectivity; formation of di-Boc and O-Boc.
Boc₂O (No base) MeOH RT 4 h 92% MeOH lowers activation energy via H-bonding transition state.
Validated Experimental Protocols
Protocol A: LAH Reduction with Fieser Workup [2]

This protocol ensures the preservation of the Boc group while maximizing the recovery of the polar product.

  • Preparation: Flame-dry a multi-neck flask and purge with N₂. Add anhydrous THF (200 mL) and Lithium Aluminum Hydride (LAH) (3.05 g, 80.3 mmol, 1.6 eq.). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve ethyl 5-((tert-butoxycarbonyl)amino)nicotinate (13.5 g, 50.7 mmol, 1.0 eq.) in anhydrous THF (200 mL). Add this solution dropwise to the LAH suspension over 30 minutes to maintain the internal temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for exactly 2 hours. Do not let it warm to room temperature, as this risks Boc cleavage.

  • Fieser Quench (Critical Step): While maintaining vigorous stirring at 0 °C, quench the reaction by the highly controlled, sequential dropwise addition of:

    • 3.0 mL of deionized water (Wait 5 minutes for H₂ evolution to subside).

    • 3.0 mL of 15% aqueous NaOH.

    • 9.0 mL of deionized water.

  • Isolation: Remove the ice bath and stir vigorously for 15–30 minutes until the aluminum salts transform into a stark white, granular precipitate. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc (3 × 100 mL) to extract any coordinated product.

  • Purification: Concentrate the combined filtrates in vacuo. Purify the residue via flash chromatography (EtOAc/Petroleum Ether = 0–100% gradient) to yield tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate as a solid.

Protocol B: Chemoselective Boc Protection via Alcohol Catalysis [3]

This protocol utilizes solvent-mediated hydrogen bonding to protect weakly nucleophilic aromatic amines without the need for harsh bases.

  • Preparation: Dissolve (5-aminopyridin-3-yl)methanol (1.0 eq.) in anhydrous methanol to achieve a 0.5 M concentration.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in one portion at room temperature. Note: Do not add Et₃N, DIPEA, or DMAP.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (visualized with UV and Ninhydrin stain).

  • Isolation: Upon complete consumption of the starting material, concentrate the reaction mixture directly under reduced pressure to remove methanol and tert-butanol byproducts.

  • Purification: Purify the crude residue via flash chromatography (DCM/MeOH 95:5 containing 1% Et₃N to prevent streaking) to afford the pure target compound.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66545385, tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate" PubChem, [Link]

  • Chen, X., et al.
  • WuXi AppTec Biology. "Alcohol Catalysis in Boc Protection of Primary Amines" WuXi Biology QM Magic Class, 2021. [Link]

Optimization

Technical Support Center: Preventing Premature Boc Cleavage in tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate . This bifunctional molecule presents a unique synthetic challenge: manipulating the primary alcohol (hydroxymethyl group) while preserving the acid-sensitive tert-butyloxycarbonyl (Boc) protected amine, all within the context of a basic pyridine ring.

Below, you will find mechanistic troubleshooting, decision matrices, and self-validating protocols to ensure the integrity of your protecting group strategy.

Mechanistic Overview of the Problem

The Boc group is highly stable to basic conditions and nucleophiles but is notoriously labile under acidic conditions[1]. The deprotection mechanism relies on the protonation of the carbamate oxygen, followed by a rate-limiting separation into a tert-butyl cation and carbamic acid, which rapidly decarboxylates[2].

The structural wildcard in your substrate is the pyridine ring . During reactions that generate acidic byproducts (e.g., HCl from mesyl chloride), the pyridine nitrogen acts as a proton sink, forming a pyridinium salt. This effectively anchors the acid to the molecule, drastically increasing the local concentration of protons near the Boc group and accelerating premature cleavage.

Mechanism A Boc-Amine (Intact) B Protonation by Acid A->B Trace Acid C t-Butyl Cation Formation B->C Rate-limiting D Decarboxylation (-CO2) C->D Fast E Free Amine (Degraded) D->E Irreversible

Caption: Mechanism of acid-catalyzed premature Boc cleavage via tert-butyl cation formation.

Troubleshooting & FAQs

Q1: During the mesylation of the hydroxymethyl group, I observe significant Boc deprotection. Why is this happening, and how can I prevent it? Causality: Mesyl chloride (MsCl) reacts with the primary alcohol to form the mesylate, releasing stoichiometric amounts of HCl. If your base (e.g., Triethylamine) is insufficient or not sterically hindered enough, the pyridine ring absorbs the HCl. Because Boc cleavage exhibits a second-order kinetic dependence upon acid concentration[2], this local pyridinium hydrochloride environment rapidly degrades the carbamate. Solution: Transition to a sterically hindered, stronger organic base like N,N-Diisopropylethylamine (DIPEA) and use a large excess (3.0 to 5.0 equivalents). DIPEA aggressively scavenges HCl without reacting with MsCl. Additionally, conduct the addition strictly at 0°C to thermally suppress the cleavage kinetics[3].

Q2: I need to oxidize the hydroxymethyl group to an aldehyde. Which oxidants cause Boc cleavage, and what are the alternatives? Causality: Traditional oxidants like Jones reagent rely on strongly acidic conditions (chromic acid/sulfuric acid), which will instantly cleave the Boc group. Even "mild" reagents like Dess-Martin Periodinane (DMP) generate acetic acid as a byproduct, which can cause slow, insidious Boc deprotection over several hours[3]. Solution: Use DMP buffered with a 5-fold excess of solid Sodium Bicarbonate (NaHCO₃). The NaHCO₃ continuously neutralizes the acetic acid as it forms, maintaining a neutral microenvironment. Alternatively, Swern oxidation is highly effective as it is conducted under basic conditions (using triethylamine).

Q3: My product degrades during silica gel column chromatography. Is the silica causing Boc cleavage? Causality: Yes. Standard silica gel is mildly acidic (pH ~4.5–5.5). When a sensitive Boc-protected pyridyl compound is concentrated on the column, the acidic silanol groups can induce partial deprotection[4]. Solution: Pre-treat your silica gel by flushing the column with your starting eluent containing 1% Triethylamine (TEA) before loading the sample. This neutralizes the active silanol sites.

DecisionTree Start tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Ox Oxidation to Aldehyde Start->Ox Act Alcohol Activation Start->Act Ox_Safe Buffered DMP (NaHCO3) or Swern Ox->Ox_Safe Recommended Ox_Danger AVOID: Jones Reagent, Unbuffered DMP Ox->Ox_Danger High Risk Act_Safe MsCl + Excess DIPEA (0°C) Act->Act_Safe Recommended Act_Danger AVOID: SOCl2, Insufficient Base Act->Act_Danger High Risk

Caption: Decision matrix for selecting reaction conditions to preserve the Boc protecting group.

Quantitative Data: Boc Stability Profile

The following table summarizes the stability of the Boc group on your specific pyridine scaffold under various common transformation conditions.

Reaction ConditionTemp (°C)Boc StabilityCausality / Mechanistic Note
MsCl + 1.1 eq TEA 25°CPoorHCl generation outpaces neutralization; pyridinium salt forms, concentrating acid locally[2].
MsCl + 4.0 eq DIPEA 0°CExcellentExcess sterically hindered base rapidly scavenges HCl; low temp suppresses cleavage kinetics[1].
Unbuffered DMP 25°CModerateAcetic acid byproduct slowly protonates the carbamate, leading to gradual deprotection[3].
DMP + 5 eq NaHCO₃ 0–25°CExcellentBicarbonate continuously neutralizes acetic acid, maintaining a safe, neutral microenvironment.
SOCl₂ (Neat/DCM) 0–40°CVery PoorMassive HCl generation; SOCl₂ also acts as a Lewis acid, rapidly cleaving the Boc group[4].

Self-Validating Experimental Protocols

Protocol A: Base-Stabilized Mesylation (Alcohol Activation)

Objective: Convert the hydroxymethyl group to a mesylate without losing the Boc group.

  • Preparation: Dissolve tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir for 5 minutes.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes.

  • Self-Validating TLC Check: After 30 minutes, spot the reaction on a TLC plate.

    • Validation criteria: Stain the plate with Ninhydrin. At room temperature, the product spot should not stain (indicating the amine is still protected). Heat the plate aggressively with a heat gun; the spot should turn pink/purple as the Boc group thermally cleaves on the silica. If it stains pink without heating, premature cleavage has occurred.

  • Quench & Workup: Quench the reaction at 0°C with saturated aqueous NaHCO₃.

    • Self-Validating pH Check: Test the aqueous layer with pH paper. It must be ≥ 8. If it is acidic, the pyridine nitrogen is protonated, and your product will be lost in the aqueous layer. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo below 30°C.

Protocol B: Buffered Dess-Martin Oxidation

Objective: Oxidize the primary alcohol to an aldehyde safely.

  • Preparation: Suspend tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 eq) and solid Sodium Bicarbonate (NaHCO₃) (5.0 eq) in anhydrous DCM (0.1 M).

  • Oxidation: Cool the suspension to 0°C. Add Dess-Martin Periodinane (DMP) (1.5 eq) in three portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will become cloudy as the iodine byproduct precipitates.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and iodine byproducts).

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting aldehyde is highly pure and the Boc group remains completely intact.

References

  • [2] Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications. URL:

  • [1] The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. Benchchem. URL:

  • [3] BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI. URL:

  • [4] Boc-Protected Amino Groups. Organic Chemistry Portal. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of tert-butyl (5-(hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate . This compound presents unique crystallization challenges due to its competing polar (hydroxymethyl, pyridine) and non-polar (tert-butyl) functional groups.

Below, you will find a physicochemical breakdown, a mechanistic troubleshooting FAQ, and a self-validating experimental protocol to ensure high-yield, high-purity recovery.

Physicochemical Profile & Crystallization Impact

To design a successful recrystallization system, we must first understand the molecular forces at play. The quantitative data and structural properties of the target molecule dictate our solvent choices.

ParameterValueImpact on Purification Strategy
CAS Number 1260771-98-9[1]Essential for cross-referencing literature and safety data.
Molecular Weight 224.26 g/mol [1]Used for calculating solvent volumes (target: 3-5 volumes/g).
Hydrogen Bonding 2 Donors, 4 AcceptorsThe -CH₂OH and -NHBoc groups create a complex hydrogen-bonding network, making the compound prone to trapping protic solvents (e.g., alcohols) as solvates.
Solubility Profile Soluble in EtOAc, THF, DCMHighly soluble in polar aprotic solvents. Requires a binary solvent system to force precipitation[2].
Anti-Solvent Compatibility Heptane, HexanesThe Boc group imparts lipophilicity[3], but the compound remains sparingly soluble in aliphatic hydrocarbons, making them ideal anti-solvents[4].
Troubleshooting Guides & FAQs

Q1: During the addition of the anti-solvent, my product forms a viscous oil at the bottom of the flask instead of crystallizing. How do I resolve this "oiling out"? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature in your chosen solvent system. For tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate, the hydroxymethyl group forms strong intermolecular hydrogen bonds that can trap solvent molecules, forming a metastable coacervate phase rather than a rigid crystal lattice. Causality & Solution: Rapid cooling or an excessive amount of anti-solvent forces the compound out of solution too quickly. To resolve this:

  • Reheat the mixture until the oil completely redissolves into a homogeneous solution.

  • Add 5-10% more of the "good" solvent () to decrease the steepness of the solubility curve[4].

  • Cool the solution very slowly (e.g., 0.5°C/min).

  • Introduce a seed crystal precisely at the cloud point to bypass the thermodynamic energy barrier for nucleation.

Q2: I am trying to remove unreacted di-tert-butyl dicarbonate (Boc₂O) and trace DMAP/TEA from the synthesis step. Will recrystallization handle this? A2: Recrystallization alone is often insufficient if the impurity profile is too high. The synthesis of this compound often involves direct Boc protection using Boc₂O and a base[2], or the reduction of an ester precursor[5]. Causality & Solution: Boc₂O is highly lipophilic and can co-precipitate or alter the solubility matrix of your target compound. Before attempting recrystallization, perform a rigorous aqueous workup. Wash the organic layer with a mild acid (like 5% aqueous citric acid) to protonate and remove residual DMAP/TEA, followed by a saturated NaHCO₃ wash. During the subsequent EtOAc/Heptane recrystallization, the highly non-polar Boc₂O will remain dissolved in the heptane-rich mother liquor, while your target carbamate crystallizes.

Q3: My recovery yield is consistently below 50%. How can I optimize the binary solvent ratio? A3: Low yields typically indicate that the binary solvent ratio is skewed too heavily towards the "good" solvent, or the solution is locked in a supersaturated state. Causality & Solution: The Boc group imparts significant solubility in moderately polar solvents[3]. If you use too much EtOAc, the compound will not precipitate even at 4°C. Optimize by using the absolute minimum amount of boiling EtOAc required to dissolve the crude solid. Slowly titrate the anti-solvent (Heptane) dropwise until a persistent cloudiness is achieved, then add just 1-2 drops of EtOAc to clear it[4]. This places the system exactly on the solubility boundary, maximizing yield upon cooling.

Mechanistic Workflows (Visualizations)

Recrystallization_Workflow A Crude tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate B Dissolve in minimal boiling EtOAc A->B C Hot Filtration (Remove insolubles) B->C D Add hot Heptane until cloudy C->D E Add drops of EtOAc until clear D->E F Slow cooling to RT (Seed if necessary) E->F G Cool to 4°C & Vacuum Filtration F->G H Pure Crystalline Product G->H

Standardized EtOAc/Heptane recrystallization workflow for Boc-protected aminopyridines.

Oiling_Out_Resolution Start Issue: Oiling Out (Liquid-Liquid Separation) Step1 Reheat mixture until homogeneous Start->Step1 Decision Adjust Solvent System Step1->Decision PathA Add more 'Good' Solvent (EtOAc) Decision->PathA PathB Switch Anti-solvent (Hexane -> Heptane) Decision->PathB Step2 Cool slowly (0.5°C/min) Avoid rapid quenching PathA->Step2 PathB->Step2 Step3 Add Seed Crystals at Cloud Point Step2->Step3 End Nucleation & Crystal Growth Step3->End

Mechanistic troubleshooting pathway to resolve oiling out during recrystallization.

Optimized Recrystallization Protocol: EtOAc / Heptane System

This self-validating protocol is optimized specifically for the purification of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate to prevent solvate formation and oiling out.

Step 1: Initial Dissolution Place the crude, dried compound in an appropriately sized Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (EtOAc) (approximately 3 to 5 mL per gram of solute). Heat gently with stirring until the solid is fully dissolved[4].

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates (e.g., inorganic salts from previous reduction steps[5]) are present, quickly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization.

Step 3: Anti-Solvent Titration While maintaining gentle heating, add hot Heptane dropwise. Continue the addition until the solution exhibits a persistent, milky cloudiness that does not dissipate with swirling. Scientific Rationale: This visual cue confirms the solution has reached its exact saturation point.

Step 4: Clarification & Controlled Nucleation Add EtOAc drop-by-drop (usually 1-5 drops) just until the solution becomes clear again. Remove the flask from the heat source. Cover it and allow it to cool undisturbed to room temperature over 2-3 hours. Crucial Step: If available, add a few microscopic seed crystals when the solution reaches approximately 40°C to induce controlled nucleation[4].

Step 5: Maturation and Isolation Once at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize the crystal yield. Collect the purified crystals via vacuum filtration, washing the filter cake with a minimal volume of ice-cold Heptane.

Step 6: Drying Dry the crystals under high vacuum at 40°C to a constant weight to remove residual solvent trapped in the crystal lattice.

References
  • Title: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385 Source: PubChem URL: [Link]

  • Title: CN102936220B - BOC protection method for aminopyridine Source: Google Patents URL
  • Title: WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents Source: Google Patents URL
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Overcoming steric hindrance when reacting tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the Advanced Troubleshooting Portal. Working with tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate presents a unique triad of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. Working with tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate presents a unique triad of synthetic challenges. The bulky tert-butoxycarbonyl (Boc) group creates a severe steric umbrella, the pyridine ring induces electronic deactivation, and the flexible 5-hydroxymethyl arm can fold into sterically congested conformations. The balance between electronic activation and steric hindrance ultimately dictates the success, rate, and selectivity of your reactions[1].

This guide is structured to help you diagnose and overcome regioselectivity failures, sluggish kinetics, and catalyst poisoning during your functionalization workflows.

StericHindrance Molecule tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Site1 N-Boc Amine (Position 3) Molecule->Site1 Site2 Hydroxymethyl (Position 5) Molecule->Site2 Site3 Pyridine Ring (Positions 2, 4, 6) Molecule->Site3 Issue1 Poor Nucleophilicity & Bulky Shielding Site1->Issue1 Issue2 Conformational Folding & Reagent Clash Site2->Issue2 Issue3 Catalyst Deactivation & C-H Blockade Site3->Issue3 Sol1 Use NaH or Cs2CO3 in Polar Aprotic Solvent Issue1->Sol1 Sol2 Ag2O-Mediated Alkylation (Mild Conditions) Issue2->Sol2 Sol3 Bulky Phosphine Ligands (e.g., Buchwald XPhos) Issue3->Sol3

Workflow mapping steric hindrance zones and targeted chemical solutions.

Module 1: N-Alkylation of the Hindered Boc-Amine

FAQ: Why is my N-alkylation sluggish or incomplete, even when using an excess of alkyl halide? Causality: You are fighting a dual-threat mechanism. First, the Boc group is exceptionally bulky, creating a steric shield that physically blocks the electrophile's approach[2]. Second, the pyridine ring is electron-withdrawing, which delocalizes the lone pair on the nitrogen, drastically reducing its nucleophilicity compared to standard aliphatic amines. Standard bases (like K₂CO₃) fail to generate a sufficiently reactive anion. To overcome this, you must force complete deprotonation using Sodium Hydride (NaH) or utilize the "naked anion" effect provided by Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent[2].

NAlkylation Start Boc-Aminopyridine Deprotonation Add NaH in DMF (0°C) Start->Deprotonation Intermediate N-Anion Formation (H2 Gas Evolves) Deprotonation->Intermediate Electrophile Add Alkyl Halide (Dropwise) Intermediate->Electrophile Product N-Alkylated Product Electrophile->Product

Step-by-step logical workflow for direct N-alkylation of sterically hindered Boc-amines.

Self-Validating Protocol: Direct N-Alkylation via NaH/DMF

This protocol ensures complete deprotonation before electrophile introduction, bypassing the steric blockade[3].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (1.0 equiv) and dissolve in anhydrous DMF (0.3 M)[3].

  • Cooling: Submerge the flask in an ice/water bath and cool to 0 °C. Causality: Cooling prevents unwanted side reactions (like DMF degradation) and manages the exothermic deprotonation.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)[3]. Self-Validation Check: You must observe immediate bubbling (H₂ gas evolution). If no gas evolves, the NaH has degraded into NaOH due to moisture exposure, and the reaction will fail. Fresh reagents are mandatory.

  • Anion Maturation: Stir vigorously for 20 minutes at 0 °C to ensure complete formation of the sterically hindered N-anion[3]. The solution will typically transition to a slightly yellow/orange hue.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise to prevent localized heating.

  • Reaction & Monitoring: Remove the ice bath and let it warm to room temperature. Stir for 30–60 minutes[3]. Self-Validation Check: Perform a TLC (e.g., 50% EtOAc/Hexanes). The starting material spot (UV active) should disappear, replaced by a higher Rf​ spot, confirming the loss of the polar N-H bond.

  • Quenching: Carefully add cold water dropwise. Validation: A slight fizzing confirms the safe quench of residual unreacted base.

Module 2: Regioselective O-Functionalization

FAQ: When targeting the 5-hydroxymethyl group, I get a messy mixture of O-alkylated and N-alkylated products. How do I control regioselectivity? Causality: The 5-hydroxymethyl group is highly flexible. In solution, it can fold into the steric shadow of the adjacent Boc group. If you use harsh bases (like NaH) at room temperature to force the O-alkylation, you will inadvertently deprotonate the NHBoc group, leading to competitive N-alkylation. To achieve strict O-alkylation, you must switch to a mild, halophilic base like Silver(I) Oxide (Ag₂O), which activates the alkyl halide directly without deprotonating the hindered carbamate.

Quantitative Data: Optimization Matrix for Regioselective Functionalization

Use this table to select the correct base/solvent system based on your target functionalization site.

Base SystemSolventTemp (°C)Target SiteYield / Observation
NaH (1.5 eq)DMF0 to 25N-Boc Amine>80% (Complete deprotonation overcomes steric shield)
Cs₂CO₃ (2.0 eq)DMF25 to 50N-Boc Amine65% (Naked anion effect; slower kinetics than NaH)
K₂CO₃ (2.0 eq)Acetone50Mixed<20% (Incomplete reaction; base too weak for hindered NH)
Ag₂O (1.5 eq)DCM255-Hydroxymethyl85% (High O-selectivity; avoids N-deprotonation entirely)
Self-Validating Protocol: Regioselective O-Alkylation
  • Preparation: In a flask shielded from light (wrap in aluminum foil), dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add Silver(I) Oxide (Ag₂O, 1.5 equiv) and the alkyl halide (1.2 equiv). Causality: Ag₂O acts as a mild, heterogeneous base that specifically activates the alkyl halide (via silver's halophilicity) and facilitates O-alkylation without touching the Boc-amine.

  • Reaction: Stir at room temperature for 12-24 hours. Self-Validation Check: The reaction mixture will remain a dark, opaque suspension. Monitor via TLC. The desired O-alkylated product will have a lower Rf​ than an N-alkylated byproduct, but higher than the starting alcohol.

  • Filtration: Filter the suspension tightly through a pad of Celite to remove silver salts. Validation: The resulting filtrate must be completely clear and free of black particulates before concentration.

Module 3: Overcoming Steric Clash in Pyridine Ring Functionalization

FAQ: I am attempting a cross-coupling reaction on a halogenated derivative of this molecule, but my palladium catalyst keeps deactivating. Why? Causality: Catalyst deactivation during the functionalization of this scaffold is caused by two compounding factors. First, the basic pyridine nitrogen coordinates to the metal center of the catalyst, forming a stable, unreactive complex[4]. Second, the bulky Boc group at position 3 physically impedes the oxidative addition of the Pd(0) species into adjacent C-Halogen bonds (positions 2 or 4).

To solve this, you must employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos)[4]. These ligands are large enough to prevent the pyridine nitrogen from coordinating to the metal center, while their electron-rich nature forces the oxidative addition to proceed despite the steric blockade[4].

CrossCoupling Cat Pd(II) Precatalyst Active Active Pd(0) Complex Cat->Active Ligand Bulky Buchwald Ligand (e.g., XPhos) Ligand->Active Stabilizes Hindrance Steric Clash from Boc Group Active->Hindrance Encounters Success Oxidative Addition Achieved Hindrance->Success Overcome by Ligand Bulk

Mechanism of overcoming steric clash during Pd-catalyzed cross-coupling.

Self-Validating Protocol: Sterically Hindered Cross-Coupling
  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, combine a Pd(II) precatalyst (e.g., Pd(OAc)₂, 5 mol%) with a bulky Buchwald ligand (e.g., XPhos, 10 mol%)[4].

  • Reagent Loading: Add the halogenated tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate derivative (1.0 equiv), the coupling partner (1.5 equiv), and a mild base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent & Heating: Suspend in degassed Toluene or 1,4-Dioxane. Heat to 90–110 °C. Causality: Higher reaction temperatures are often mandatory to overcome the immense activation energy barrier caused by the steric hindrance of the Boc group[4]. Self-Validation Check: A color change from yellow/orange to a dark red/brown typically indicates the formation of the active Pd(0) species. Black precipitate (palladium black) indicates catalyst death—if this occurs early, oxygen has contaminated your system or the ligand was insufficient.

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized nitrogen-containing heterocycles. Purifying tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate presents a unique set of chromatographic challenges due to its competing functional groups.

This guide is designed to provide drug development professionals and synthetic chemists with a deep mechanistic understanding of these challenges, alongside field-proven, self-validating protocols to achieve high-purity separations.

The Mechanistic Challenge: Anatomy of the Molecule

To optimize your separation, you must first understand the causality behind the molecule's behavior on a stationary phase. According to structural data from [1], this compound features three critical domains that dictate its retention and elution profile:

  • The Pyridine Ring (Basic Core): The lone pair of electrons on the pyridine nitrogen acts as a strong hydrogen-bond acceptor. On standard bare silica gel, this nitrogen undergoes severe ion-exchange interactions with Brønsted-acidic silanol (Si-OH) groups.

  • The Hydroxymethyl Group (Polar Appendage): This group acts as both a hydrogen-bond donor and acceptor, significantly increasing the molecule's polarity and requiring a moderately polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

  • The tert-Butyl Carbamate (Boc) Group (Acid-Sensitive): While the Boc group protects the exocyclic amine and reduces its basicity, it is sensitive to strong acids. Using aggressive acidic mobile phase modifiers to correct pyridine peak shape risks premature deprotection.

Diagnostic Workflow

Before adjusting your chemistry, use the following logical framework to diagnose your specific chromatographic failure mode.

Workflow Start Analyze Compound: tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate CheckTailing Is severe peak tailing or streaking observed? Start->CheckTailing Silanol Cause: Pyridine interacts with acidic silanols CheckTailing->Silanol Yes CheckRecovery Is recovery low or Boc group degrading? CheckTailing->CheckRecovery No AddTEA Solution 1: Add 1-3% TEA to mobile phase Silanol->AddTEA ChangePhase Solution 2: Switch to NH2-functionalized silica Silanol->ChangePhase AcidicSilica Cause: Silica acidity cleaving Boc group CheckRecovery->AcidicSilica Yes UseAlumina Solution: Use basic alumina or reverse-phase C18 AcidicSilica->UseAlumina

Troubleshooting workflow for pyridine-carbamate chromatography.

Troubleshooting & FAQs

Q1: Why does my compound exhibit severe streaking and broad tailing on standard normal-phase silica gel? A: As detailed by [2], peak tailing for basic compounds like pyridine is primarily caused by secondary interactions with residual silanol groups on the silica surface. While the bulk of the silica acts as a partition medium, the isolated, highly acidic silanols act as ion-exchange sites. The basic pyridine nitrogen sticks to these sites, causing a fraction of your sample to be retained longer than the rest, resulting in a "tail" and poor resolution.

Q2: How can I modify my mobile phase to prevent tailing without risking Boc deprotection? A: You must utilize a technique called "silanol masking." By adding 1-3% Triethylamine (TEA) to your mobile phase, you introduce a sacrificial competing base. The TEA preferentially binds to and neutralizes the active acidic silanols, shielding them from your target analyte. This standard practice, supported by the [3], allows the pyridine derivative to elute symmetrically. Because TEA is a mild base, the acid-sensitive Boc group remains completely stable.

Q3: Standard silica with TEA is still not providing enough resolution from my specific impurities. What alternative stationary phases should I consider? A: If mobile phase modification is insufficient, you should alter the stationary phase chemistry. [4] highly recommends the use of amine-functionalized silica (NH2-silica) for heterocyclic amines. In this phase, aminopropyl groups are covalently bonded to the silica surface, inherently masking the underlying silanols and providing a slightly basic environment. This completely eliminates the need for TEA in the mobile phase and drastically improves the separation of basic compounds.

Quantitative Performance Comparison

To aid in your experimental design, the following table summarizes the expected chromatographic performance of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate across different systems.

Stationary PhaseMobile Phase ModifierPeak Shape / ResolutionTarget RecoveryBoc Group Stability
Bare Silica Gel NoneSevere Tailing / PoorLow (<60%)High
Bare Silica Gel 1-3% Triethylamine (TEA)Symmetrical / GoodHigh (>90%)High
NH2-Silica NoneSharp / ExcellentVery High (>95%)High
C18 (Reverse Phase) 0.1% Formic AcidSymmetrical / GoodHigh (>90%)Moderate (Risk of cleavage if prolonged)

Self-Validating Experimental Protocols

Do not rely on trial and error. Use these step-by-step, self-validating methodologies to ensure reproducible purification.

Protocol A: Normal-Phase Silica Column with TEA Deactivation

Use this protocol if you are restricted to standard bare silica gel.

  • TLC Pre-Validation: Prepare a developing chamber with your baseline solvent system (e.g., 5% MeOH in DCM). Add exactly 2% TEA (v/v) to the mixture. Spot your crude mixture and develop. Validation Check: The target spot should have an Rf​ of 0.25–0.40 with a tight, circular shape. If the spot streaks, increase TEA to 3% or switch to Protocol B.

  • Solvent Preparation: Prepare enough mobile phase for the entire column run, ensuring the 2% TEA is thoroughly mixed. Critical: Never add TEA to the column after packing; it must be in the bulk solvent.

  • Column Packing & Equilibration: Prepare a slurry of silica gel using the TEA-modified mobile phase. Pack the column and flush with at least 3 Column Volumes (CV) of the solvent. Causality: This pre-saturates and neutralizes the acidic silanol sites before the compound is introduced.

  • Sample Loading: Dissolve your crude tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in the minimum volume of the TEA-modified eluent. Load evenly onto the silica bed.

  • Elution: Run the column. Monitor fractions via TLC or UV detection (254 nm).

Protocol B: Amine-Bonded Silica (NH2-Silica) Flash Chromatography

Use this protocol for optimal purity and recovery without the use of noxious TEA.

  • Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH) sized appropriately for your crude mass (typically a 1:50 sample-to-silica ratio).

  • Solvent Selection: Because the stationary phase is already basic, do not add TEA or ammonia. Use a standard gradient of Hexanes/Ethyl Acetate or DCM/MeOH.

  • Equilibration: Flush the NH2-silica cartridge with 3 CV of your starting non-polar solvent (e.g., 100% Hexanes or 100% DCM).

  • Loading & Elution: Dry-load the sample onto Celite or directly inject it as a concentrated liquid. Run a shallow gradient (e.g., 0% to 10% MeOH in DCM over 10 CV). Validation Check: The pyridine compound will elute significantly earlier and sharper than on bare silica; adjust your fraction collection windows accordingly [5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66545385, tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate." PubChem,[Link]

  • Department of Chemistry, University of Rochester. "Solvent Systems for Flash Column Chromatography." University of Rochester, [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage, [Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage, [Link]

Optimization

Minimizing side reactions during the oxidation of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Troubleshooting the Synthesis of tert-Butyl (5-formylpyridin-3-yl)carbamate Welcome to the Technical Support Center. The conversion of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate to its corresponding aldehyde is...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting the Synthesis of tert-Butyl (5-formylpyridin-3-yl)carbamate

Welcome to the Technical Support Center. The conversion of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate to its corresponding aldehyde is a critical transformation in drug discovery, particularly for generating 1[1]. However, this substrate presents a unique chemoselectivity challenge: it contains a primary alcohol (the target), a basic pyridine nitrogen (prone to N-oxidation), and an acid-labile Boc-protected amine (prone to deprotection).

This guide provides a mechanistic approach to troubleshooting side reactions and establishing a self-validating protocol for this specific transformation.

Process Flow: Selecting the Optimal Oxidation Strategy

G Substrate tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Cond1 Acidic Oxidants (e.g., Jones, unbuffered PCC) Substrate->Cond1 Cond2 Strong O-Donors (e.g., H2O2, Peracids) Substrate->Cond2 Cond3 Aqueous Conditions (e.g., KMnO4) Substrate->Cond3 Cond4 Mild, Neutral, Anhydrous (e.g., DMP, Swern) Substrate->Cond4 Side1 Side Reaction: Boc Deprotection Cond1->Side1 Acidic cleavage Side2 Side Reaction: Pyridine N-Oxidation Cond2->Side2 Nucleophilic attack by N Side3 Side Reaction: Over-oxidation to Acid Cond3->Side3 Gem-diol formation Target Target Product: tert-Butyl (5-formylpyridin-3-yl)carbamate Cond4->Target Selective oxidation

Caption: Workflow for selecting oxidation conditions to minimize side reactions.

Troubleshooting FAQs

Q1: Why am I observing N-oxide formation, and how can I suppress it? A1: The pyridine ring contains a basic nitrogen with a highly nucleophilic lone pair. When utilizing strong oxygen-transfer agents—such as peracids (e.g., mCPBA), hydrogen peroxide, or oxone—the nitrogen atom readily attacks the electrophilic oxygen, resulting in the formation of a 2[2]. To suppress this, you must avoid direct oxygen donors. Instead, utilize oxidants that operate via ligand exchange and reductive elimination. 3[3] specifically coordinates to the hydroxyl oxygen via a hypervalent iodine intermediate, avoiding the basic pyridine nitrogen entirely.

Q2: My Boc protecting group is falling off during the reaction. What is causing this degradation? A2: The tert-butyloxycarbonyl (Boc) group is highly labile under acidic conditions. If you are using classical chromium-based oxidants like Jones reagent (CrO3/H2SO4) or unbuffered Pyridinium Chlorochromate (PCC), the reaction generates strong acidic byproducts. These acids protonate the carbamate, leading to the loss of the tert-butyl cation and CO2, thereby exposing the free amine[4]. This free amine can then react with your newly formed aldehyde, causing polymerization. Switching to 5[5] is essential to preserve the protecting group.

Q3: How do I prevent the aldehyde from over-oxidizing into a carboxylic acid? A3: Over-oxidation is almost always a consequence of water in the reaction mixture. Water nucleophilically attacks the aldehyde to form a gem-diol (aldehyde hydrate), which is subsequently oxidized to the carboxylic acid. By maintaining strictly anhydrous conditions and using non-aqueous oxidants, you prevent the formation of the gem-diol.6[6] without over-oxidation because the mechanism inherently lacks the aqueous environment necessary for hydrate formation.

Q4: What is the industry-standard method for synthesizing tert-butyl (5-formylpyridin-3-yl)carbamate? A4: The most reliable and scalable method is the Dess-Martin Oxidation. It operates at mild temperatures (0 °C to room temperature), avoids heavy metals, and is highly selective for primary alcohols over basic nitrogens. This specific intermediate is frequently utilized in the 7[7], making its clean preparation vital.

Quantitative Data: Comparison of Oxidation Methods
Oxidation MethodReagentsN-Oxidation RiskBoc Deprotection RiskOver-oxidation RiskSuitability for Substrate
Dess-Martin DMP, DCM, 0 °C to RTLowLowLowOptimal
Swern Oxalyl chloride, DMSO, Et3N, -78 °CLowLowLowViable, but requires cryogenic conditions
Manganese Dioxide Activated MnO2, DCM, RefluxLowLowLowViable, but requires large excess and long reaction times
Jones CrO3, H2SO4, AcetoneLowHigh High Not Recommended
Peracid / H2O2 mCPBA or H2O2High LowModerateNot Recommended
Standard Operating Procedure (SOP): Dess-Martin Oxidation

Objective: Selective conversion of the primary alcohol to an aldehyde without compromising the pyridine ring or the Boc protecting group.

Materials:

  • Substrate: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

  • Oxidant: Dess-Martin Periodinane (DMP), 1.15 equivalents

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench Solution: Saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (1:1 v/v)

Step-by-Step Methodology:

  • Preparation & Dissolution: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon). Dissolve 1.0 equivalent of the substrate in anhydrous DCM (approx. 0.1 M concentration).

    • Causality: Anhydrous conditions are critical to prevent the formation of aldehyde hydrates (gem-diols), which act as intermediates for over-oxidation to carboxylic acids[6].

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.15 equivalents of DMP portion-wise.

    • Causality: DMP is a hypervalent iodine compound that selectively targets the hydroxyl group. Adding it at 0 °C controls the initial exothermic complexation and prevents localized heating that could trigger protecting group cleavage[3].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes).

    • Self-Validation Check: The reaction is complete when the lower-Rf alcohol spot is fully consumed, replaced by a higher-Rf UV-active aldehyde spot.

  • Targeted Quenching: Once complete, dilute the mixture with additional DCM and pour it into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir for 15–30 minutes until the organic layer turns clear.

    • Causality: Na2S2O3 reduces unreacted hypervalent iodine species to safe, water-soluble iodinanes. NaHCO3 neutralizes the acetic acid byproduct generated during the DMP catalytic cycle, preventing post-reaction acidic cleavage of the Boc group[5].

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield pure tert-butyl (5-formylpyridin-3-yl)carbamate[1].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boc and Fmoc Protection for 5-(hydroxymethyl)pyridin-3-amine Derivatives

For researchers, scientists, and drug development professionals. In the synthesis of complex molecules, particularly within drug discovery and development, the judicious use of protecting groups is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals.

In the synthesis of complex molecules, particularly within drug discovery and development, the judicious use of protecting groups is paramount. These chemical moieties serve as temporary masks for reactive functional groups, preventing undesired side reactions and directing the synthetic route towards the intended product.[1] The 5-(hydroxymethyl)pyridin-3-amine scaffold is a valuable building block in medicinal chemistry, offering multiple points for diversification.[2][3] However, the presence of two nucleophilic centers—a primary aromatic amine and a primary alcohol—necessitates a strategic approach to selective modification.

This guide provides an in-depth, objective comparison of the two most prevalent amine-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the selective N-protection of 5-(hydroxymethyl)pyridin-3-amine. We will delve into the core chemical principles, provide field-proven experimental protocols, and present a comparative analysis to guide the rational design of your synthetic strategy.

Core Principles: A Dichotomy of Chemical Lability

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal.[1] This difference, known as orthogonality, is the cornerstone of modern protecting group strategy, allowing for the selective deprotection of one group while others remain intact.[4][5]

  • The Boc Group: This protecting group is acid-labile. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate that rapidly decarboxylates to liberate the free amine.[6][7]

  • The Fmoc Group: In contrast, the Fmoc group is base-labile. It is cleaved via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[][9] This process is orthogonal to the acid-labile Boc group, providing chemists with powerful strategic flexibility.[4][10]

This core difference in lability dictates the entire synthetic approach, from the choice of reagents to the compatibility with other functional groups within the molecule.

G Boc_Protect Protection (Boc)₂O, Base Boc_Protected Boc-NH-R Boc_Protect->Boc_Protected Boc_Deprotect Deprotection TFA / DCM Boc_Protected->Boc_Deprotect Boc_Amine H₃N⁺-R (TFA Salt) Boc_Deprotect->Boc_Amine Fmoc_Protect Protection Fmoc-OSu, Base Fmoc_Protected Fmoc-NH-R Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Deprotection Piperidine / DMF Fmoc_Protected->Fmoc_Deprotect Fmoc_Amine H₂N-R Fmoc_Deprotect->Fmoc_Amine

Figure 1. Orthogonal Protection/Deprotection Cycles of Boc and Fmoc Groups.

Application to 5-(hydroxymethyl)pyridin-3-amine

The key challenge with this substrate is achieving chemoselective N-protection without affecting the hydroxymethyl group. Aromatic amines are less nucleophilic than their aliphatic counterparts, which can necessitate more forcing conditions. However, the primary alcohol is also a potential nucleophile. The choice of protecting group strategy will influence not only the protection step but all subsequent transformations.

Figure 2. Target Molecule and its N-Protected Derivatives.

The Boc Protection Strategy

The Boc group is a robust and widely used protecting group for amines. Its introduction is typically straightforward, and it is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[10]

Experimental Protocol: N-Boc Protection
  • Dissolution: Dissolve 5-(hydroxymethyl)pyridin-3-amine (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or a 1:1 mixture of Dioxane and water.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.

Causality and Considerations:
  • Why (Boc)₂O? Di-tert-butyl dicarbonate is a crystalline solid that is easy to handle and reacts cleanly with amines to form the carbamate, with byproducts (tert-butanol and CO₂) that are volatile and easily removed.[6]

  • Chemoselectivity: The aromatic amine is more nucleophilic than the primary alcohol, especially under basic conditions that deprotonate the amine to a greater extent. Using a slight excess of (Boc)₂O and a non-nucleophilic base favors selective N-protection. Over-reaction to form the N,O-bis-Boc derivative is a potential side reaction if excess reagent and forcing conditions are used.

  • Acid Sensitivity: The pyridine nitrogen is basic and will be protonated under the strongly acidic conditions required for Boc deprotection. This can alter the solubility and reactivity of the molecule but does not typically interfere with the deprotection mechanism itself.

Experimental Protocol: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.5 M).[6]

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution, typically a 25-50% solution of TFA in DCM (v/v).[][11]

  • Reaction: Stir the mixture at room temperature. Deprotection is usually rapid, often complete within 30-60 minutes, and can be monitored by the cessation of CO₂ evolution.[7]

  • Work-up: Remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt, which can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up.

The Fmoc Protection Strategy

The Fmoc group offers an orthogonal approach, prized for its removal under mild, non-acidic conditions.[4] This makes it ideal for syntheses involving acid-sensitive functional groups or substrates.[]

Experimental Protocol: N-Fmoc Protection
  • Dissolution: Dissolve 5-(hydroxymethyl)pyridin-3-amine (1.0 eq.) in an aqueous-organic solvent mixture, such as 10% aqueous sodium carbonate or a mixture of dioxane and water.

  • Reagent Addition: Cool the solution in an ice bath. Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq.) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq.) portion-wise while stirring vigorously.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality and Considerations:
  • Why Fmoc-Cl or Fmoc-OSu? Both are efficient Fmoc-donating reagents. Fmoc-OSu is often preferred as it is a stable solid and the N-hydroxysuccinimide byproduct is water-soluble and easily removed during work-up.[12]

  • pH Control: Maintaining a basic pH is crucial for the protection reaction to ensure the amine is sufficiently nucleophilic.

  • Base Stability: The pyridine ring and the hydroxymethyl group are completely stable to the basic conditions used for both Fmoc protection and deprotection.

Experimental Protocol: Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected substrate in an aprotic polar solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF (v/v).[12][13]

  • Reaction: Stir the mixture at room temperature. Deprotection is typically very fast, often complete in under 30 minutes.[12]

  • Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine. The resulting dibenzofulvene-piperidine adduct byproduct can be removed during subsequent aqueous work-up and purification. For solid-phase synthesis, the resin is simply filtered and washed.[11]

Comparative Analysis: Boc vs. Fmoc

The choice between Boc and Fmoc is not merely a matter of preference but a strategic decision based on the overall synthetic plan.

FeatureBoc Protection StrategyFmoc Protection Strategy
Nα-Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[6]Fmoc-Cl or Fmoc-OSu[12]
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in DCM[13]20% Piperidine in DMF[13]
Lability Acid-Labile[1]Base-Labile[1]
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[10]Fully orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile groups.[4][5]
Substrate Compatibility Risk: Unsuitable for molecules with other acid-sensitive groups (e.g., t-butyl esters, acetals). Note: Strong acid protonates the pyridine ring.Advantage: Ideal for substrates with acid-sensitive functionalities.[] The pyridine and hydroxyl groups are stable to basic deprotection.
Byproducts Isobutylene and CO₂ (volatile)[1]Dibenzofulvene (requires removal/scavenging)[9]
Reaction Monitoring TLC, LC-MSDeprotection can be monitored by UV spectroscopy (detection of dibenzofulvene byproduct).[12]
Cost Boc-protected amino acid derivatives are generally less expensive.[1]Fmoc-protected derivatives can be more expensive.[13]

Conclusion and Recommendations

Both Boc and Fmoc are highly effective for the N-protection of 5-(hydroxymethyl)pyridin-3-amine, and the optimal choice is dictated by the planned downstream chemistry.

  • Choose the Boc strategy when your subsequent reaction steps involve basic or nucleophilic conditions and the final product can tolerate a strong acidic workup. The volatility of its deprotection byproducts simplifies purification. However, be mindful of the acid sensitivity of other functional groups that may be present in more complex derivatives.

  • Choose the Fmoc strategy when your synthetic route involves acid-sensitive groups or requires acidic reaction conditions (e.g., acid-catalyzed cyclizations, esterifications). The mild, basic deprotection conditions ensure the integrity of the pyridine ring without protonation and preserve acid-labile functionalities.[4] This strategy offers superior orthogonality and is often the preferred method in modern synthesis, particularly for complex targets.[13]

Ultimately, a thorough understanding of the chemical properties of your molecule and the conditions of your planned synthetic transformations will enable you to leverage the distinct advantages of either the Boc or Fmoc protecting group to achieve your synthetic goals efficiently and with high fidelity.

References

  • Benchchem. (n.d.). Assessing the Orthogonality of the Fmoc Protecting Group: A Comparative Guide. Benchchem.
  • Benchchem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Benchchem.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Katritzky, A. R., et al. (1999). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives. Benchchem.
  • Joullié, M. M., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI.
  • Lee, J., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. PubMed.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Benchchem. (2025). A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis. Benchchem.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Benchchem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. Benchchem.
  • Chem.ucla.edu. (n.d.). Boc Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Keevil, B. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC.
  • Benchchem. (n.d.). The Chemistry of the Boc Protecting Group. Benchchem.
  • Movassaghi, M., et al. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3.... ResearchGate.
  • Kráľová, P., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • De Savi, C., et al. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PubMed. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. PubMed.
  • Navarro-Ranninger, C., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. PubMed.
  • Lall, M. S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed.
  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.
  • ThermoFisher Scientific. (n.d.). 4-(Hydroxymethyl)pyridine-2-carboxylic acid, 95%. ThermoFisher Scientific.
  • Al-Adiwish, W. M., et al. (2019). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI.
  • Sigma-Aldrich. (n.d.). 6-(hydroxymethyl)pyridine-3-boronic acid. Sigma-Aldrich.

Sources

Validation

Spectroscopic Validation and Performance Profiling of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 12607...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 1260771-98-9) is a privileged structural building block frequently utilized in the synthesis of advanced therapeutics, including NSD2 epigenetic modulators and PI3Kγ inhibitors[1]. However, the successful integration of this scaffold into complex drug discovery pipelines relies heavily on the analytical clarity of its downstream reaction products.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of this Boc-protected pyridine scaffold against its common structural alternatives: the phenyl and Cbz-protected analogs. Furthermore, this guide provides a rigorously self-validating experimental protocol for monitoring its synthetic transformations, ensuring high-fidelity data interpretation.

Scaffold Comparison: Why the Boc-Pyridine Motif Excels

When designing a synthetic route, the choice of the aromatic core and the protecting group dictates not only the chemical reactivity but also the ease of analytical monitoring. We compare our target product against two alternatives:

  • Alternative 1: tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (Boc-Phenyl Scaffold)

  • Alternative 2: Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (Cbz-Pyridine Scaffold)

Causality Behind Spectroscopic Advantages
  • ESI+ MS Sensitivity (Pyridine vs. Phenyl): The pyridine nitrogen in the target product acts as a highly efficient basic handle. During Liquid Chromatography-Mass Spectrometry (LC-MS) in positive Electrospray Ionization (ESI+) mode, the lone pair on the pyridine nitrogen readily accepts a proton. This results in a robust, high-intensity [M+H]+ signal at m/z 225.1[2]. In contrast, the Boc-phenyl analog (Alternative 1) lacks this basic center, leading to poor ionization efficiency and a reliance on weaker, less predictable sodium adducts ([M+Na]+).

  • NMR Signal Clarity (Boc vs. Cbz): The tert-butoxycarbonyl (Boc) group provides a massive, sharp 9-proton singlet at ~1.53 ppm in 1H-NMR[1]. This diagnostic signal sits in an uncluttered region of the spectrum. Conversely, the Cbz-pyridine analog (Alternative 2) introduces a 5-proton multiplet in the aromatic region (~7.3 ppm), which frequently overlaps with the critical pyridine ring protons, complicating the structural validation of cross-coupling products.

  • Deprotection Orthogonality: The Boc group is cleanly cleaved under acidic conditions (e.g., TFA in CH2Cl2), generating volatile byproducts (isobutylene and CO2) that require minimal purification[3]. The Cbz analog requires hydrogenolysis (H2, Pd/C), which carries a significant risk of inadvertently reducing the pyridine ring to a piperidine under prolonged reaction times, a well-documented limitation in protective group chemistry[4].

ScaffoldComparison PyBoc Boc-Pyridine Scaffold (Target Product) MS ESI+ MS Sensitivity PyBoc->MS High (Basic N) NMR NMR Signal Clarity PyBoc->NMR Distinct 9H singlet Deprot Deprotection Orthogonality PyBoc->Deprot Acid Labile (TFA) PhBoc Boc-Phenyl Scaffold (Alternative 1) PhBoc->MS Low (Neutral) PyCbz Cbz-Pyridine Scaffold (Alternative 2) PyCbz->NMR Overlapping Ar-H PyCbz->Deprot Hydrogenolysis

Logical comparison of Boc-pyridine scaffold versus phenyl and Cbz alternatives.

Comparative Spectroscopic Validation Data

To facilitate rapid laboratory validation, the quantitative spectroscopic data for the target product and its alternatives are summarized below.

Table 1: Spectroscopic Resolution Comparison (1H-NMR & LC-MS)
Scaffold1H-NMR Diagnostic Signals (CDCl3)LC-MS (ESI+) Ionization
Boc-Pyridine (Product) 9H singlet (1.53 ppm) , Py-H (8.33, 8.22, 8.01 ppm)Excellent ([M+H]+ = 225.1 m/z)
Boc-Phenyl (Alt 1) 9H singlet (1.53 ppm), Ph-H (7.0-7.4 ppm, overlapping)Poor (Requires[M+Na]+ adduction)
Cbz-Pyridine (Alt 2) 5H multiplet (~7.3 ppm, overlapping with Py-H)Excellent ([M+H]+ = 259.1 m/z)
Table 2: Diagnostic FT-IR Frequencies for Reaction Monitoring
Functional GroupTarget Product (Boc-Py-OH)Oxidized Product (Boc-Py-CHO)
O-H Stretch Broad ~3300 cm⁻¹Absent
N-H Stretch Sharp ~3400 cm⁻¹Sharp ~3400 cm⁻¹
C=O (Carbamate) Strong ~1710 cm⁻¹Strong ~1710 cm⁻¹
C=O (Aldehyde) AbsentStrong ~1700 cm⁻¹

Experimental Protocol: A Self-Validating Oxidation Workflow

To demonstrate the analytical clarity of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate, we detail the protocol for its oxidation to tert-butyl (5-formylpyridin-3-yl)carbamate.

The Self-Validating System: This protocol is designed so that the success of the reaction is unambiguously confirmed by specific, predictable shifts in the spectroscopic data. If the specified NMR and MS shifts do not occur, the system immediately flags a reaction failure.

Causality of Reagent Choice: Manganese dioxide (MnO2) is selected over harsher oxidants (like Jones reagent) because it selectively oxidizes pyridylic alcohols to aldehydes without over-oxidizing to the carboxylic acid. Crucially, its mild nature maintains the integrity of the acid-labile Boc group[5].

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 1.0 mmol (224 mg) of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in 10 mL of anhydrous dichloromethane (CH2Cl2).

  • Oxidation: Add 10.0 mmol (869 mg) of activated MnO2. Stir the black suspension vigorously at room temperature (20 °C) for 16 hours.

  • Reaction Monitoring (The Self-Validation Step):

    • LC-MS Aliquot: Filter a 10 µL aliquot through a 0.2 µm PTFE syringe filter, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • Validation Check: The reaction is deemed complete only when the starting material peak (m/z 225.1 [M+H]+) is entirely replaced by the aldehyde product peak (m/z 223.1 [M+H]+).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the filter cake with an additional 20 mL of CH2Cl2.

  • Concentration & NMR Validation: Evaporate the filtrate under reduced pressure. Dissolve the crude white solid in CDCl3.

    • Validation Check: The 1H-NMR spectrum must show the complete disappearance of the hydroxymethyl CH2 singlet at 4.69 ppm and the emergence of a sharp, diagnostic aldehyde CHO singlet at ~10.0 ppm[1].

ValidationWorkflow A tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (Starting Material) B Oxidation (MnO2) CH2Cl2, RT, 16h A->B 10 equiv MnO2 C tert-Butyl (5-formylpyridin-3-yl)carbamate (Product) B->C Filtration & Concentration D 1H-NMR Validation Loss of CH2-OH (~4.69 ppm) Appearance of CHO (~10.0 ppm) C->D Aliquot in CDCl3 E LC-MS (ESI+) Validation [M+H]+ Shift: 225.1 -> 223.1 m/z C->E Aliquot in MeOH/H2O F FT-IR Validation Appearance of C=O (~1700 cm-1) Loss of O-H (~3300 cm-1) C->F ATR-FTIR

Self-validating workflow for the oxidation and spectroscopic analysis of the product.

Conclusion

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate offers superior analytical clarity compared to its phenyl and Cbz-protected alternatives. The basic pyridine nitrogen ensures excellent ESI+ MS sensitivity, while the Boc group provides a distinct, non-overlapping NMR signature and orthogonal deprotection pathways. By utilizing the self-validating experimental workflow outlined above, researchers can confidently monitor structural transformations and accelerate their drug development pipelines.

References

  • National Institutes of Health (PubChem). "tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385". URL:[Link]

  • World Intellectual Property Organization. "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents" (WO2021028854A1).
  • Organic Chemistry Portal. "Boc-Protected Amino Groups". URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 6th Edition". Wiley. URL:[Link]

Sources

Comparative

Comparing deprotection rates of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in acidic conditions

Comparative Guide: Deprotection Kinetics of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in Acidic Media As a Senior Application Scientist in drug development, I frequently encounter the unique challenges of proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Deprotection Kinetics of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in Acidic Media

As a Senior Application Scientist in drug development, I frequently encounter the unique challenges of processing basic heterocycles. The molecule tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate[1] is a highly versatile building block, particularly in the synthesis of kinase inhibitors and epigenetic modulators. However, removing its tert-butoxycarbonyl (Boc) protecting group is not as straightforward as it is for standard aliphatic amines.

This guide objectively compares the kinetic profiles and practical outcomes of various acidic deprotection strategies for this specific substrate, providing field-proven methodologies grounded in mechanistic causality.

Mechanistic Causality: The "Buffering" Effect of Aminopyridines

To understand why this specific molecule resists standard deprotection timelines, we must look at its electrostatic behavior. The pyridine ring acts as an internal buffer. Upon exposure to acidic conditions, the basic pyridine nitrogen (pKa ~5.2) is instantaneously protonated.

This generates a localized positive charge (pyridinium cation) that electrostatically repels additional protons. Because the rate-limiting step of Boc deprotection is the subsequent protonation of the carbamate oxygen, this repulsion drastically increases the activation energy required for cleavage. Consequently, conditions that typically deprotect aliphatic amines in minutes can take upwards of 8 hours for aminopyridines, often requiring elevated temperatures[2]. Conversely, utilizing massive excesses of strong acids like neat Trifluoroacetic Acid (TFA) can force the reaction to completion rapidly[3], but introduces side-reaction risks at the unprotected hydroxymethyl group.

DeprotectionKinetics Step1 tert-Butyl (5-(hydroxymethyl) pyridin-3-yl)carbamate Step2 Pyridinium Cation (Instantaneous) Step1->Step2 Acid (H+) Fast Step3 Protonated Carbamate (Rate-Limiting Step) Step2->Step3 Excess Acid (H+) Electrostatic Repulsion Step4 Carbamic Acid + t-Butyl Cation (Cleavage) Step3->Step4 Kinetics dependent on acid strength Step5 5-(hydroxymethyl)pyridin-3-amine + CO2 + Isobutylene Step4->Step5 Decarboxylation (Gas Evolution)

Mechanistic pathway of Boc deprotection for basic aminopyridines.

Comparative Analysis of Acidic Conditions

The choice of acidic system dictates not only the reaction rate but also the downstream purity profile. The unprotected 5-(hydroxymethyl) moiety is susceptible to transient esterification or substitution if the conditions are not carefully controlled.

Acidic SystemSolventTemp (°C)Acid EquivalentsTime to >99% Conv.Isolated YieldPrimary Impurity Risk
Trifluoroacetic Acid (TFA) DCM2010 - 2030 - 60 min92%Transient trifluoroacetate ester at the -OH group
Hydrochloric Acid (HCl) 1,4-Dioxane205 - 108 - 12 hours95%None (Product precipitates cleanly as a salt)
Hydrochloric Acid (Conc. Aq) THF3556 - 8 hours88%Chloride substitution at the -OH group (if overheated)

Data Synthesis: TFA in Dichloromethane (DCM) provides the fastest kinetics due to its high dielectric constant and extreme acidity, which rapidly overcomes the electrostatic penalty[3]. However, HCl in 1,4-Dioxane is often preferred for scale-up because the resulting dihydrochloride salt is insoluble, driving the reaction forward via Le Chatelier's principle and protecting the molecule from side reactions.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the physical or analytical checkpoints are met.

Protocol A: Rapid Deprotection via TFA / DCM

Best for: Milligram to gram-scale discovery chemistry where speed is prioritized.

  • Dissolution: Dissolve 1.0 eq of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in 10 volumes of anhydrous DCM.

    • Validation Checkpoint: The solution must be completely homogenous. Turbidity indicates moisture or degraded starting material.

  • Acid Addition: Chill the flask to 0°C and add 10.0 eq of TFA dropwise.

    • Validation Checkpoint: Immediate, vigorous effervescence must be observed (release of isobutylene and CO2). If no gas evolves, the acid has been neutralized by residual base from previous synthetic steps.

  • Propagation: Remove the ice bath, warm to 20°C, and stir.

    • Validation Checkpoint: The reaction is complete when gas evolution completely ceases (typically 45 minutes) and TLC (10% MeOH in DCM) shows baseline retention of the highly polar product salt.

  • Quench and Reversal (Critical Step): Concentrate the mixture in vacuo, redissolve the resulting oil in Methanol, and treat with 2M NaOH (aq) until pH > 10.

    • Causality: Highly concentrated TFA can form a trifluoroacetate ester at the 5-hydroxymethyl position. This basic methanolic workup not only neutralizes the pyridinium salt to yield the free base but rapidly hydrolyzes any transient esters back to the desired alcohol.

Protocol B: Salt-Precipitation via HCl / 1,4-Dioxane

Best for: Multi-gram scale-up where chromatography-free isolation is required.

  • Dissolution: Dissolve 1.0 eq of the carbamate in 5 volumes of anhydrous 1,4-Dioxane at 20°C.

  • Acid Addition: Slowly add 4M HCl in Dioxane (5.0 eq).

    • Validation Checkpoint: The solution will initially remain clear, accompanied by mild, sustained gas evolution.

  • Precipitation & Propagation: Stir at 20°C for 8–12 hours.

    • Validation Checkpoint: A dense, white precipitate (the product dihydrochloride salt) will gradually form. The reaction is complete when the supernatant is completely clear and LC-MS of the supernatant shows no remaining starting material.

  • Isolation: Filter the suspension directly and wash the filter cake with cold diethyl ether.

    • Causality: This exploits the insolubility of the dihydrochloride salt in ethereal solvents. The product is isolated in >95% purity without the need for aqueous extraction or silica gel chromatography, completely avoiding the risk of water-soluble product loss.

References

  • tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385 - PubChem National Institutes of Health (NIH)[Link]

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Organic Process Research & Development (ACS)[Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids The Journal of Organic Chemistry (ACS)[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of highly functionalized synthetic intermediates. tert-Butyl (5-(hydroxymethyl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of highly functionalized synthetic intermediates. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a versatile building block, combining a Boc-protected amine, a pyridine core, and a hydroxymethyl handle. While its orthogonal reactivity is highly advantageous for complex syntheses [4], it presents distinct challenges for end-of-life chemical management.

Proper disposal is not merely a regulatory checkbox; it is a critical safety operation. Mishandling Boc-protected pyridines can lead to severe environmental contamination and catastrophic laboratory accidents. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring both scientific integrity and stringent regulatory compliance.

Physicochemical Profile & Hazard Stratification

Before designing a disposal workflow, we must understand the molecule's intrinsic liabilities. The pyridine ring acts as a mild base and environmental contaminant, while the Boc (tert-butyloxycarbonyl) group is highly acid-labile.

Table 1: Hazard and Physicochemical Summary

Property / HazardDescriptionOperational Consequence
Chemical Nature Boc-protected aminopyridineAcidic waste streams will trigger rapid deprotection and gas evolution.
Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict PPE (nitrile gloves, goggles) and fume hood handling [1].
Environmental Soluble in aqueous/organic mediaCannot be discharged into municipal wastewater; requires incineration.
Degradation Acid-catalyzed release of isobutyleneSevere risk of pressurization in sealed, acidic waste containers.

Mechanistic Insight: The Danger of Acidic Cross-Contamination

Why do we strictly segregate Boc-protected pyridines from acidic waste streams? The causality lies in the deprotection mechanism. If tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is inadvertently disposed of in a carboy containing strong acids (e.g., Trifluoroacetic acid (TFA), HCl), the Boc group undergoes rapid cleavage.

The Chemical Mechanism: The acid protonates the carbamate, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas and carbon dioxide [2].

The Safety Consequence: In a sealed waste container, the generation of isobutylene and CO₂ causes rapid, violent pressurization, potentially leading to a catastrophic container rupture. Furthermore, the tert-butyl cation can react with chloride ions in the waste to form tert-butyl chloride, a volatile alkylating agent and potential genotoxic impurity (PGI) [2]. Understanding this mechanism is the foundation of our segregation protocols.

Experimental Protocol: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every disposal action must be verifiable. Do not proceed to the next step unless the previous step's conditions are fully met.

Protocol A: Disposal of Solid Unused Reagent or Spills
  • Containment & PPE: Operate strictly within a well-ventilated fume hood. Wear standard PPE (lab coat, safety goggles, and nitrile gloves).

  • Collection: Carefully sweep up the solid using a static-free brush and dustpan. Avoid dust formation to prevent respiratory irritation (Target Organs: Respiratory system) [1].

  • Primary Packaging: Transfer the solid into a chemically compatible, sealable container—preferably a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as: "Hazardous Solid Waste: Toxic/Irritant (Contains Pyridine Derivative)."

  • Secondary Containment: Place the sealed jar in a secondary containment tray, strictly isolated from strong acids or oxidizers.

  • Final Disposal: Transfer the container to your institution's Environmental Health and Safety (EHS) team for EPA-approved high-temperature incineration [1].

Protocol B: Disposal of Liquid Reaction Mixtures
  • Quenching: Ensure the reaction mixture containing the carbamate is fully quenched and has returned to ambient temperature.

  • Acid Verification (Critical): Verify that the target waste carboy does NOT contain strong acids. If your mixture is highly acidic, slowly neutralize it with a mild aqueous base (e.g., saturated NaHCO₃) in a primary flask before transferring it to a sealed waste container.

  • Segregation: Pour the organic mixture into the appropriate waste carboy:

    • Use the Halogenated Organic Waste carboy if solvents like dichloromethane (DCM) or chloroform were used.

    • Use the Non-Halogenated Organic Waste carboy for solvents like ethyl acetate, methanol, or THF.

  • Venting: Always use waste carboys equipped with vented caps. This provides a fail-safe against accidental pressure buildup from trace decarboxylation.

  • Documentation: Log the estimated mass/volume of the pyridine derivative added to the waste log to maintain Resource Conservation and Recovery Act (RCRA) compliance [3].

Workflow Visualization

The following decision tree maps the logical flow for segregating and disposing of tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate waste streams.

DisposalWorkflow Start Waste Generation: Boc-aminopyridine Derivative State Physical State? Start->State Solid Solid Waste (Spills/Unused) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid SolidPack Pack in HDPE Container Label: Toxic/Irritant Solid->SolidPack AcidCheck Contains Strong Acids? (e.g., TFA, HCl) Liquid->AcidCheck Incineration EPA-Approved High-Temperature Incineration SolidPack->Incineration AcidYes YES: Neutralize carefully to prevent isobutylene and CO2 off-gassing AcidCheck->AcidYes Yes AcidNo NO: Proceed to Solvent Segregation AcidCheck->AcidNo No SolventCheck Halogenated Solvents Present? AcidYes->SolventCheck AcidNo->SolventCheck HalYes Halogenated Organic Waste Stream SolventCheck->HalYes Yes HalNo Non-Halogenated Organic Waste Stream SolventCheck->HalNo No HalYes->Incineration HalNo->Incineration

Disposal decision tree for tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate waste streams.

Regulatory Grounding & RCRA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), pyridine derivatives and their mixtures must be rigorously evaluated for characteristic waste properties (e.g., ignitability D001, toxicity) [3]. While pure, unsubstituted pyridine is a listed waste (U196), substituted pyridines like our target compound are typically managed as characteristic hazardous waste depending on the solvent matrix [3].

Furthermore, environmental release of pyridine derivatives is strictly monitored due to their environmental persistence and potential hepatotoxicity [5]. Sink disposal, evaporation in a fume hood, or municipal trash disposal are direct violations of federal guidelines. All end-of-life material must be routed to an EPA-approved facility for high-temperature incineration to ensure complete thermal destruction of the pyridine ring.

References

  • Safety Data Sheet: 4-(Boc-amino)
  • Green Criteria for BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable URL
  • Resource Conservation and Recovery Act (RCRA)
  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Source: Centers for Disease Control and Prevention (CDC)
Handling

Personal protective equipment for handling tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Advanced Operational Guide: Safe Handling, PPE, and Disposal of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate As a Senior Application Scientist, I recognize that handling novel active pharmaceutical intermediate (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling, PPE, and Disposal of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical intermediate (API) precursors requires moving beyond generic safety data sheets. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS: 1260771-98-9)[1] is a highly valuable synthetic intermediate, frequently utilized in the development of epigenetic modulators, specifically nuclear SET domain-containing protein 2 (NSD2) inhibitors for oncology applications[2].

Because exhaustive toxicological profiling is rarely available for specialized intermediates, we must apply the precautionary principle. This guide provides a mechanistic rationale for personal protective equipment (PPE) selection, alongside self-validating operational and disposal protocols to ensure absolute laboratory safety.

Mechanistic Risk Assessment & Causality

To handle this compound safely, we must first understand its physicochemical behavior:

  • Amphiphilic Penetration Risk: The molecule features a lipophilic tert-butoxycarbonyl (Boc) protecting group alongside a hydrophilic hydroxymethyl moiety. This amphiphilic nature allows it to readily cross biological membranes if dissolved in highly permeating carrier solvents (e.g., DMSO, DMF, or Dichloromethane).

  • Particulate Aerosolization: Supplied as a dry solid powder, the compound is prone to static cling. Friction during weighing can cause aerosolization, leading to upper respiratory tract irritation (GHS STOT SE 3) and ocular irritation (GHS Eye Irrit. 2).

  • Reactive Off-Gassing: While stable under ambient storage, the most common operational use of this compound involves Boc-deprotection using strong acids (e.g., Trifluoroacetic acid or HCl). This reaction mechanistically releases equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas, creating severe overpressurization risks in closed systems.

Table 1: Physical Properties & Hazard Metrics

Property / MetricValue / SpecificationOperational Implication
Molecular Weight 224.26 g/mol [1]Standard stoichiometric calculations apply.
Physical State Solid (Powder)High risk of static cling and aerosolization during transfer.
Solubility Profile Soluble in DCM, DMF, DMSOHigh risk of skin penetration if dissolved in carrier solvents.
GHS Classification Skin Irrit. 2, Eye Irrit. 2Requires strict barrier protection and local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Generic "gloves and glasses" directives are insufficient. The following matrix details the exact specifications required based on the compound's reactivity and solvation risks.

Table 2: PPE and Engineering Controls Matrix

Protection CategoryRecommended EquipmentSpecification & Mechanistic Justification
Eye/Face Safety GogglesANSI Z87.1 compliant. Protects against fine solid dust aerosolization and solvent splashes during solvation.
Skin/Body Flame-resistant Lab CoatPrevents particulate accumulation on personal clothing. Ensure cuffs are tucked into gloves.
Hand Protection Nitrile Gloves (≥ 0.11 mm)Critical: Standard latex is highly permeable to organic solvents. Nitrile prevents solvent-mediated percutaneous absorption.
Respiratory N95 / P100 RespiratorRequired only if engineering controls fail or during the cleanup of a major dry powder spill outside a hood.
Engineering Control Chemical Fume HoodMust maintain a face velocity of 80–120 fpm. Essential for mitigating airborne dust and reaction off-gassing.

Operational Workflow: Weighing and Boc-Deprotection Setup

The following step-by-step methodology outlines the standard operating procedure (SOP) for utilizing this compound in a typical deprotection workflow[2]. Every step is designed as a self-validating system to ensure compliance before proceeding.

Step 1: Pre-Operation Validation

  • Action: Check the magnehelic gauge or digital monitor on the chemical fume hood.

  • Validation: Do not proceed unless the face velocity reads between 80 and 120 feet per minute (fpm).

  • Action: Inspect nitrile gloves for micro-tears by inflating them slightly before donning.

Step 2: Static-Free Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula to transfer the tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

  • Rationale: Plastic spatulas generate static electricity, causing the fine powder to repel and aerosolize, contaminating the workspace and increasing inhalation risk.

Step 3: Solvation and Reactant Addition

  • Action: Transfer the weighed solid to a round-bottom flask. Add the carrier solvent (e.g., Dichloromethane) and stir until fully dissolved.

  • Action: Slowly add the deprotecting agent (e.g., Trifluoroacetic acid) dropwise via an addition funnel at 0 °C.

Step 4: Gas Venting (Critical Safety Step)

  • Action: Equip the reaction flask with a mineral oil bubbler or an open venting needle pierced through a rubber septum.

  • Validation: Observe the bubbler. You must see active bubbling, confirming that the CO2​ and isobutylene byproducts are safely escaping. Never seal a Boc-deprotection reaction in a closed system, as the gas expansion will cause the glassware to violently rupture.

Spill Response and Disposal Plan

Even with stringent protocols, accidental releases occur. Follow this targeted response plan for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate.

Dry Powder Spill Protocol:

  • Isolate: Lower the fume hood sash to increase localized draft velocity.

  • Suppress: Do not dry-sweep the powder, as this will force particulates into the air. Instead, lightly mist a disposable absorbent pad with an inert solvent (e.g., water or a small amount of ethanol) and gently place it over the spilled powder.

  • Wipe: Use the "wet wiping" method to gather the material inward, preventing it from spreading.

  • Dispose: Place the contaminated pads and any broken glass into a puncture-proof, sealable container labeled as "Solid Organic Waste (Toxic/Irritant)."

Waste Disposal Plan:

  • Unused Solid / Contaminated Consumables: Dispose of in designated solid hazardous waste bins. Do not flush down the sink.

  • Reaction Mother Liquors: If the compound is dissolved in Dichloromethane or reacted with TFA, the resulting liquid must be segregated into Halogenated Organic Waste carboys. Ensure the carboy is properly vented if active quenching is still occurring.

Process Visualization

Workflow A Pre-Operation: Verify Hood Flow (>80 fpm) B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Weighing & Transfer (Use Anti-static Tools) B->C D Solvation & Reaction (Vent CO2 / Isobutylene) C->D E Spill Detected? D->E F Spill Cleanup Protocol (Wet Wiping Method) E->F Yes G Waste Disposal (Solid / Halogenated Liquid) E->G No F->G H Operation Complete G->H

Fig 1: Operational workflow and spill response protocol for handling Boc-protected intermediates.

References

  • Title: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Source: World Intellectual Property Organization (Google Patents)

Sources

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